Product packaging for 6-Bromo-2,2-dimethyl-2H-chromene(Cat. No.:CAS No. 82305-04-2)

6-Bromo-2,2-dimethyl-2H-chromene

Cat. No.: B1279687
CAS No.: 82305-04-2
M. Wt: 239.11 g/mol
InChI Key: FHBXFINOQUIMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,2-dimethyl-2H-chromene (CAS 82305-04-2) is a small molecule building block of interest in synthetic and medicinal chemistry research. This brominated chromene derivative is characterized by its molecular formula of C 11 H 11 BrO and an average mass of 239.112 Da . Its core structure serves as a versatile precursor for the synthesis of more complex chromene-based compounds, which are valuable scaffolds in drug discovery . Researchers utilize this compound as a key intermediate in organic synthesis. For instance, it is a foundational material for preparing derivatives like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound whose synthesis kinetics and mechanism have been extensively studied both experimentally and computationally . The bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Chromene derivatives are investigated for a wide range of biological activities, and 2,2-dimethyl chromene structures are noted in patents for their potential in pharmaceutical compositions . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO B1279687 6-Bromo-2,2-dimethyl-2H-chromene CAS No. 82305-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBXFINOQUIMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472226
Record name 6-Bromo-2,2-dimethyl-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82305-04-2
Record name 6-Bromo-2,2-dimethyl-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2,2-dimethyl-2H-chromene, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to support research and development activities.

Core Physicochemical Properties

This compound is a halogenated chromene derivative. At room temperature, it exists as a liquid. While a specific boiling point has not been definitively reported in the literature, a related compound, 6-bromo-2H-chromene, has a reported boiling point of 280.512°C at 760 mmHg, suggesting a relatively high boiling point for the dimethylated analogue.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 82305-04-2-
Molecular Formula C₁₁H₁₁BrO-
Molecular Weight 239.11 g/mol -
Physical Form Liquid-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Data not available-
Density Data not available-
Refractive Index Data not available-

Spectral Data

Detailed experimental spectral data for this compound is not widely available in published literature. However, analysis of related compounds and synthetic precursors provides insight into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a full experimental spectrum for the title compound is not available, the synthesis of a derivative, 1-(2,2-Dimethyl-2H-chromen-6-yl)-3,7-dimethyl-octa-2,6-dien-1-ol, starts from this compound. The NMR spectra for this derivative and other related compounds are available in the supplementary information of the cited study, which can be used for comparative analysis.

Infrared (IR) Spectroscopy: Experimental IR data for this compound is not readily available.

Mass Spectrometry (MS): Experimental mass spectrometry data for this compound is not readily available.

Synthesis and Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, the synthesis of the closely related compound, this compound-8-carbaldehyde, has been reported and suggests a probable synthetic route. This synthesis involves a thermal Claisen rearrangement of a propargyl ether derivative of a brominated salicylaldehyde.

A plausible synthetic pathway for this compound would likely involve the following conceptual steps:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Etherification cluster_reaction2 Step 2: Claisen Rearrangement 4-Bromophenol 4-Bromophenol Propargyl_Ether 1-Bromo-4-((2-methylbut-3-yn-2-yl)oxy)benzene 4-Bromophenol->Propargyl_Ether Base (e.g., K2CO3) Solvent (e.g., Acetone) 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne->Propargyl_Ether Target_Molecule This compound Propargyl_Ether->Target_Molecule Heat (Thermal Rearrangement)

Figure 1: A proposed synthetic workflow for this compound.

Experimental Workflow for a Related Reaction:

A documented experimental procedure where this compound is used as a starting material provides insight into its handling and purification. In this protocol, the compound is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C before the addition of sec-butyllithium to generate an organolithium intermediate. This is followed by the addition of an electrophile. This suggests that this compound is soluble in aprotic polar solvents like THF and is amenable to standard organometallic reaction conditions.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in dry THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_BuLi Add sec-Butyllithium Cool->Add_BuLi Stir Stir at -78 °C Add_BuLi->Stir Add_Electrophile Add Electrophile (e.g., geranialdehyde) Stir->Add_Electrophile Reaction React for 3 hours at -78 °C Add_Electrophile->Reaction Quench Quench with saturated NH4Cl Reaction->Quench Workup Aqueous Workup Quench->Workup Purify Purify by Flash Chromatography Workup->Purify

Figure 2: Experimental workflow using this compound as a reactant.

Logical Relationships in Synthesis

The synthesis of chromenes often relies on a key intramolecular rearrangement. The logical relationship between the starting materials and the final chromene product is dictated by the principles of pericyclic reactions.

Logical_Relationship cluster_precursors Precursors Phenol Substituted Phenol (e.g., 4-Bromophenol) Ether_Intermediate Aryl Propargyl Ether Intermediate Phenol->Ether_Intermediate Propargyl_Halide Substituted Propargyl Halide (e.g., 3-Chloro-3-methyl-1-butyne) Propargyl_Halide->Ether_Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement (Claisen Rearrangement) Ether_Intermediate->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Chromene_Product 2,2-dimethyl-2H-chromene Product Cyclization->Chromene_Product

Figure 3: Logical flow from precursors to the chromene product via key chemical transformations.

References

The Dawn of a New Class of Bioactive Molecules: The Discovery and First Synthesis of 2,2-dimethyl-2H-chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-dimethyl-2H-chromene core is a privileged scaffold in medicinal chemistry and natural product synthesis, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into the seminal moments of this important class of molecules: their initial discovery as potent insect anti-hormones in the plant Ageratum houstonianum and the pioneering synthetic strategies that first enabled their creation in the laboratory. We provide a detailed examination of two foundational synthetic methods—the condensation of phenols with unsaturated acids and the thermal rearrangement of aryl propargyl ethers. This document includes detailed experimental protocols, quantitative data from early and representative syntheses, and visualizations of key synthetic and mechanistic pathways to serve as a comprehensive resource for professionals in chemical and biological research.

Discovery: Nature's Anti-Hormones

The story of 2,2-dimethyl-2H-chromene derivatives begins not in a laboratory, but in the observation of plant-insect interactions. In a landmark 1976 paper published in Science, Bowers and his colleagues unveiled the discovery of two simple chromene compounds isolated from the common bedding plant, Ageratum houstonianum.[1] These compounds, which they named Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) and Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene), exhibited potent anti-juvenile hormone activity in several insect species.

Their effect was profound: exposure to these plant-derived molecules induced precocious metamorphosis in immature insects, leading to the development of sterile, miniature adults. This biological action was equivalent to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone, which is essential for normal insect development.[1][2] This discovery marked the first identification of "anti-hormones" in nature and opened a new avenue for the development of biorational pesticides.

The proposed mechanism of action, now widely supported, involves the metabolic activation of the precocenes within the insect's corpora allata. Cytochrome P-450 monooxygenases, enzymes typically involved in detoxification, instead convert the 3,4-double bond of the chromene into a highly reactive 3,4-epoxide. This epoxide is a potent electrophile that readily alkylates and destroys essential cellular macromolecules within the gland, leading to its necrosis and a halt in juvenile hormone production.[3]

Precocene Mechanism of Action Proposed Mechanism of Anti-Juvenile Hormone Activity Precocene Precocene (2,2-dimethyl-2H-chromene) P450 Cytochrome P-450 Monooxygenase (in Corpora Allata) Precocene->P450 Metabolic Activation Epoxide Precocene-3,4-epoxide (Reactive Electrophile) P450->Epoxide Alkylation Alkylation Epoxide->Alkylation Cellular_Components Cellular Macromolecules (Proteins, Nucleic Acids) Cellular_Components->Alkylation Necrosis Corpora Allata Necrosis Alkylation->Necrosis JH_Cessation Cessation of Juvenile Hormone (JH) Production Necrosis->JH_Cessation Effect Precocious Metamorphosis & Insect Sterilization JH_Cessation->Effect Timar_Synthesis_Workflow General Workflow for Precocene Synthesis via Chromanone Intermediate cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Dehydration cluster_product Final Product Phenol Substituted Phenol (e.g., Resorcinol) Reaction1 ZnCl₂ / POCl₃ Phenol->Reaction1 Acid 3,3-Dimethylacrylic Acid Acid->Reaction1 Chromanone 2,2-Dimethylchroman-4-one Reaction1->Chromanone Reaction2 NaBH₄ Chromanone->Reaction2 Chromanol 2,2-Dimethylchroman-4-ol Reaction2->Chromanol Reaction3 Acid Catalyst (e.g., p-TsOH) Chromanol->Reaction3 Chromene 2,2-Dimethyl-2H-chromene Reaction3->Chromene Claisen_Rearrangement_Mechanism Claisen Rearrangement Pathway to 2,2-Dimethyl-2H-Chromenes Start Aryl Propargyl Ether (with gem-dimethyl precursor) Heat Heat (Δ) (e.g., N,N-Diethylaniline) Start->Heat Claisen [3,3]-Sigmatropic (Claisen) Rearrangement Heat->Claisen Intermediate1 ortho-Allenyl Cyclohexadienone Claisen->Intermediate1 Tautomerization Tautomerization Intermediate1->Tautomerization Intermediate2 ortho-Allenyl Phenol Tautomerization->Intermediate2 Electrocyclization 6π-Electrocyclization Intermediate2->Electrocyclization Product 2,2-Dimethyl-2H-Chromene Electrocyclization->Product

References

An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic organic compound that belongs to the chromene family. Chromenes, also known as benzopyrans, are bicyclic structures consisting of a benzene ring fused to a pyran ring. The presence of a bromine atom and two methyl groups on the chromene scaffold imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the synthesis of bioactive molecules.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 82305-04-2

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is crucial for its identification, purification, and use in subsequent chemical reactions.

PropertyValue
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Appearance Not explicitly available in search results
Melting Point Not explicitly available in search results
Boiling Point Not explicitly available in search results
Solubility Not explicitly available in search results
¹H NMR Not explicitly available in search results
¹³C NMR Not explicitly available in search results
Mass Spectrum Not explicitly available in search results
IR Spectrum Not explicitly available in search results

Note: Specific experimental data for the physicochemical and spectral properties of this compound were not available in the provided search results. The data for related compounds, such as 6-bromo-2H-chromene, can be found in public databases like PubChem.

Experimental Protocols

Representative Synthesis of a Chromene Derivative: 3-Acetyl-6-bromo-2H-chromene

While a specific protocol for the synthesis of this compound was not found, the following is a detailed experimental procedure for the synthesis of a structurally related compound, 3-Acetyl-6-bromo-2H-chromene. This protocol illustrates a general method for the construction of the 6-bromochromene scaffold.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • Potassium carbonate (finely ground and dried)

  • Butan-2-one

  • But-3-en-2-one

  • Silica gel for column chromatography

  • Methylene chloride

  • Cyclohexane

  • Diisopropyl ether

Procedure:

  • A solution of 5-bromo-2-hydroxybenzaldehyde (100 g, 497 mmol) and potassium carbonate (13.8 g, 100 mmol) in butan-2-one (220 ml) is brought to reflux.

  • A solution of but-3-en-2-one (35.31 g, 497 mmol) in butan-2-one (40 ml) is then added dropwise over 15 to 20 minutes.

  • After 4 hours of refluxing, an additional portion of potassium carbonate (13.8 g, 100 mmol) is added.

  • The reaction mixture is refluxed for an additional 16 hours.

  • After cooling to room temperature, the solid is removed by filtration and washed with two 50 ml portions of butan-2-one.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel, using a 1:1 mixture of methylene chloride and cyclohexane as the eluent.

  • Recrystallization from diisopropyl ether yields the final product, 3-Acetyl-6-bromo-2H-chromene, as a yellowish solid.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities. The chromene nucleus is a common scaffold in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel chromene derivatives for drug discovery screening.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.

logical_workflow A Starting Material: This compound B Chemical Modification (e.g., Cross-Coupling Reactions) A->B Functionalization C Library of Novel Chromene Derivatives B->C Diversification D High-Throughput Screening (Biological Assays) C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship Studies G Preclinical Development F->G Candidate Selection

Caption: Logical workflow for the use of this compound in drug discovery.

This workflow highlights the progression from the starting material to the generation of a diverse library of compounds, followed by biological screening to identify "hits." These hits then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a candidate for preclinical development. The versatility of this compound makes it an important tool in this process.

An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-chromene, a member of the chromene class of heterocyclic compounds. Chromenes are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document details the physicochemical properties, a representative synthetic protocol, and the biological significance of this compound and its derivatives, with a focus on their potential in cancer therapy.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This information is crucial for its application in experimental settings and for the characterization of its derivatives.

PropertyValue
Chemical Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
CAS Number 82305-04-2
Synonyms 2,2-dimethyl-6-bromochromene, 6-bromo-2,2-dimethyl-2H-benzo[b]pyran

Synthetic Methodology

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Objective: To synthesize this compound from 4-bromophenol and 3-methyl-2-butenal.

Materials:

  • 4-Bromophenol

  • 3-Methyl-2-butenal (Prenal)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware for extraction and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for a predetermined time (e.g., 15-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagent1 4-Bromophenol reaction Cyclization reagent1->reaction reagent2 3-Methyl-2-butenal reagent2->reaction catalyst K₂CO₃, DMF catalyst->reaction conditions Microwave Irradiation 120-150°C, 15-30 min conditions->reaction product This compound reaction->product

A plausible synthetic workflow for this compound.

Biological Significance and Therapeutic Potential

Chromene derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[2][3][4]

Antitumor Activity

Research has demonstrated that various chromene derivatives exert potent cytotoxic effects against a range of human cancer cell lines.[2][5] The mechanisms underlying their anticancer activity are multifaceted and include:

  • Induction of Apoptosis: Many chromene compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and the disruption of the mitochondrial membrane potential.[6][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or S phase, preventing them from dividing and multiplying.[5][6]

  • Inhibition of Key Signaling Pathways: Chromene derivatives have been found to inhibit crucial signaling pathways that are often dysregulated in cancer. For instance, some have been reported to inhibit Src kinases, which play a role in cell growth and proliferation.[5]

  • Overcoming Multidrug Resistance: Certain benzochromene derivatives have shown the ability to inhibit the function of P-glycoprotein, a transporter protein that is often overexpressed in cancer cells and contributes to multidrug resistance.[7]

P2Y₆ Receptor Antagonism

Interestingly, a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative has been identified as an antagonist of the P2Y₆ receptor. The P2Y₆ receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is implicated in inflammatory responses and cancer cell migration.[8][9] Antagonism of this receptor could represent a therapeutic strategy for certain inflammatory diseases and cancers. The signaling cascade initiated by P2Y₆ receptor activation involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[9][10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol UDP UDP P2Y6 P2Y₆ Receptor UDP->P2Y6 Binds Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Chromene 6-Bromo-2,2-dimethyl- 2H-chromene Analog Chromene->P2Y6 Antagonizes

The P2Y₆ receptor signaling pathway and its potential antagonism by chromene analogs.

Conclusion

This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its synthesis is achievable through modern, efficient chemical methods. The broader class of chromene derivatives demonstrates significant potential, particularly in oncology, by targeting multiple pathways involved in cancer cell proliferation and survival. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to unlock their full therapeutic potential.

References

Solubility Profile of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2,2-dimethyl-2H-chromene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines general principles and methodologies for solubility determination applicable to this compound and its analogs.

Core Data Presentation: Solubility in Organic Solvents

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative solubility information is available for structurally similar compounds, suggesting that this compound is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents. For instance, related compounds such as 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid and 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide are reported to be soluble in dimethyl sulfoxide (DMSO).

SolventQuantitative Solubility (g/L or mol/L)Qualitative Assessment
Common Organic Solvents
Dimethyl Sulfoxide (DMSO)Data not availableLikely soluble
ChloroformData not availablePotentially soluble
MethanolData not availablePotentially soluble
EthanolData not availablePotentially soluble
AcetoneData not availablePotentially soluble
Dichloromethane (DCM)Data not availablePotentially soluble
Tetrahydrofuran (THF)Data not availablePotentially soluble
N,N-Dimethylformamide (DMF)Data not availableLikely soluble

Note: The assessments are based on the general solubility of similar chromene derivatives and should be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable method is the Saturated Shake-Flask Method .

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a volumetric flask.

    • Add a known volume of the desired organic solvent to the flask.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of a Generalized Chromene Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chromene derivative, which can be adapted for the synthesis of this compound.

G start Start: Starting Materials (e.g., Substituted Phenol, α,β-Unsaturated Aldehyde) reaction Reaction Step: Condensation/Cyclization start->reaction Reagents, Catalyst, Solvent workup Aqueous Work-up: (e.g., Extraction, Washing) reaction->workup Crude Product purification Purification: (e.g., Column Chromatography) workup->purification Organic Layer characterization Characterization: (e.g., NMR, MS, IR) purification->characterization Purified Fractions product Final Product: Chromene Derivative characterization->product Confirmed Structure

Spectral Data Interpretation of 6-Bromo-2,2-dimethyl-2H-chromene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the expected spectral data for the compound 6-Bromo-2,2-dimethyl-2H-chromene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. These predictions are based on established principles of spectroscopic interpretation and analysis of structurally similar compounds. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d1HAr-H (H5)
~7.10dd1HAr-H (H7)
~6.65d1HAr-H (H8)
~6.30d1HOlefinic-H (H4)
~5.60d1HOlefinic-H (H3)
~1.45s6H2 x CH₃
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~152QuaternaryC8a
~132TertiaryC5
~130TertiaryC7
~128QuaternaryC4a
~125TertiaryC4
~122TertiaryC3
~118TertiaryC8
~115QuaternaryC6
~76QuaternaryC2
~28Primary2 x CH₃
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
254/256High[M]⁺ (Molecular ion peak, bromine isotope pattern)
239/241High[M-CH₃]⁺ (Loss of a methyl group)
175Moderate[M-Br]⁺ (Loss of bromine)
160Moderate[M-Br-CH₃]⁺
131Moderate[C₉H₇O]⁺ Fragment
Predicted Infrared (IR) Spectral Data

Sample State: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2950-3000Medium-StrongAliphatic C-H Stretch
~1640MediumC=C Stretch (Olefinic)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O-C Stretch (Aryl-alkyl ether)
~1100StrongC-O Stretch
~820StrongC-H Bend (p-disubstituted aromatic)
~600MediumC-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) by bombarding the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.[1][2][3][4][5]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for spectral data interpretation and a general experimental procedure.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation NMR NMR Spectroscopy NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR IR Spectroscopy IR_Data Absorption Bands (Wavenumber, Intensity) IR->IR_Data Connectivity Determine Connectivity (Carbon Skeleton) NMR_Data->Connectivity MS_Data->Connectivity Functional_Groups Identify Functional Groups IR_Data->Functional_Groups Final_Structure Propose Final Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

experimental_workflow start Start sample_prep Sample Preparation (Dissolve in Solvent or Prepare Pellet) start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition (NMR, MS, IR) instrument_setup->data_acquisition data_processing Data Processing (Fourier Transform, Baseline Correction, etc.) data_acquisition->data_processing data_analysis Spectral Analysis & Interpretation data_processing->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2,2-dimethyl-2H-chromene. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction to this compound

This compound is a heterocyclic compound belonging to the chromene family. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and synthetic compounds. The bromine substituent and the dimethylated chromene core provide a unique electronic and steric environment, making NMR spectroscopy an essential tool for its structural elucidation and characterization.

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific molecule, the following tables present high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational models that are widely used in the field of structural chemistry and provide a reliable estimation of the expected spectral parameters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are correlated with the molecular structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H35.62d9.9
H46.28d9.9
H57.15d2.3
H77.08dd8.5, 2.3
H86.65d8.5
2 x CH₃ (C10, C11)1.43s-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The assignments are correlated with the molecular structure depicted in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
C275.8
C3129.8
C4122.1
C4a121.5
C5131.6
C6115.2
C7129.1
C8117.5
C8a152.9
2 x CH₃ (C10, C11)27.9

Experimental Protocols for NMR Analysis

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

The following diagrams are provided to visualize the molecular structure and the NMR analysis workflow.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set 1H & 13C Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int assign Assign Signals ref_int->assign interpret Interpret Spectra assign->interpret report Generate Report interpret->report

Figure 2: Workflow for the NMR analysis of this compound.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows distinct signals for the vinylic protons (H3 and H4) which appear as doublets due to their coupling to each other. The aromatic protons (H5, H7, and H8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methyl groups at the C2 position are equivalent and therefore appear as a single sharp singlet, integrating to six protons.

In the predicted ¹³C NMR spectrum, all eleven carbon atoms are expected to be resolved. The quaternary carbon (C2) and the carbon attached to bromine (C6) will likely show lower intensity signals. The chemical shifts of the aromatic carbons are influenced by the electron-donating oxygen atom and the electron-withdrawing bromine atom.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The presented predicted data, experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery for the structural verification and characterization of this and related chromene derivatives. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, in conjunction with the 1D spectra.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-2,2-dimethyl-2H-chromene. The information presented is curated for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric conditions. This document outlines the principal fragmentation pathways, presents the anticipated quantitative data in a structured format, and includes a generalized experimental protocol for acquiring such data.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily involving the gem-dimethyl group and the dihydropyran ring. The expected major fragments and their relative abundances are summarized in the table below. The presence of bromine is distinguished by the characteristic M+2 isotopic pattern for all bromine-containing fragments.

m/z (Proposed)Ion FormulaFragment StructureProposed Fragmentation Pathway
254/256[C₁₁H₁₁BrO]⁺Molecular Ion (M⁺)-
239/241[C₁₀H₈BrO]⁺[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl group
198[C₇H₅BrO]⁺[M - C₄H₈]⁺Retro-Diels-Alder (RDA) reaction with loss of isobutylene
175[C₁₁H₁₁O]⁺[M - Br]⁺Loss of a bromine radical
159[C₁₀H₇O]⁺[M - CH₃ - Br]⁺Sequential loss of a methyl radical and a bromine radical
119[C₇H₅O]⁺[M - C₄H₈ - Br]⁺RDA reaction followed by loss of a bromine radical

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the resulting carbocations and radical species. The primary fragmentation routes are initiated by the loss of an electron to form the molecular ion, which then undergoes further dissociation.

A key fragmentation pathway involves the loss of a methyl group from the sterically hindered gem-dimethyl group at the C2 position. This results in the formation of a stable tertiary carbocation, which is a common fragmentation pattern for molecules containing this moiety. Another significant fragmentation is the Retro-Diels-Alder (RDA) reaction of the dihydropyran ring. This process leads to the expulsion of a neutral isobutylene molecule and the formation of a brominated benzofuran radical cation. Subsequent loss of the bromine atom from these initial fragments leads to further characteristic ions.

Fragmentation_Pattern M Molecular Ion (M⁺) m/z 254/256 [C₁₁H₁₁BrO]⁺ F1 [M - CH₃]⁺ m/z 239/241 [C₁₀H₈BrO]⁺ M->F1 - CH₃• F2 [M - C₄H₈]⁺ m/z 198 [C₇H₅BrO]⁺ M->F2 - C₄H₈ F3 [M - Br]⁺ m/z 175 [C₁₁H₁₁O]⁺ M->F3 - Br• F4 [M - CH₃ - Br]⁺ m/z 159 [C₁₀H₇O]⁺ F1->F4 - Br• F5 [M - C₄H₈ - Br]⁺ m/z 119 [C₇H₅O]⁺ F2->F5 - Br•

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the acquisition of an electron ionization mass spectrum for a compound such as this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

3. GC-MS Method (if applicable):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: A suitable scan rate to obtain at least 10-20 spectra across a chromatographic peak.

5. Data Analysis:

  • Identify the molecular ion peak, considering the isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1).

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical neutral losses from the molecular ion.

  • Compare the obtained spectrum with spectral libraries if available.

The workflow for this experimental protocol is illustrated in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Volatile Solvent A1 Inject Sample P1->A1 A2 Gas Chromatography (Separation) A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole/TOF) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Structural Elucidation D3->D4

Caption: General experimental workflow for obtaining an EI-mass spectrum.

In-depth Analysis Reveals Scarcity of Naturally Occurring Brominated Chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature indicates a notable absence of naturally occurring compounds that simultaneously feature a brominated structure and a chromene core. While both brominated natural products and chromene derivatives are abundant and diverse in nature, their combination appears to be exceedingly rare, if not entirely absent, from natural sources.

For researchers, scientists, and professionals in drug development, this finding is significant as it directs focus towards the rich and distinct fields of brominated marine natural products and non-brominated chromenes from terrestrial sources, rather than their hypothetical combination.

Extensive database searches have yielded a wealth of information on two separate, well-established classes of natural products:

  • Brominated Natural Products: The marine environment, particularly red algae of the genera Laurencia and Ceramium, as well as various sea sponges, are prolific producers of a wide array of brominated compounds.[1][2][3][4] These include brominated phenols, terpenes, and alkaloids, which exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3][4] The biosynthesis of these compounds is often attributed to the presence of bromoperoxidase enzymes in these marine organisms.

  • Chromene Derivatives: The chromene scaffold is a common motif in a variety of natural products isolated from terrestrial plants and fungi.[5][6][7][8][9] This class includes well-known compounds such as flavonoids, coumarins, and tocopherols (Vitamin E). These molecules are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[7]

Despite the individual prevalence of these two categories, no definitive examples of a naturally occurring molecule combining a brominated substituent with a chromene nucleus were identified in the conducted literature review. While some studies describe the synthesis of brominated chromene derivatives from natural product precursors, these are laboratory creations and not products of natural biosynthesis.

This lack of evidence suggests that the enzymatic pathways for bromination, prevalent in marine organisms, and the biosynthetic routes for chromene formation, common in terrestrial life, do not naturally intersect.

Given these findings, a detailed technical guide on the "natural occurrence of brominated chromene derivatives" cannot be accurately compiled. However, in-depth technical guides on the following well-documented and highly relevant topics for drug discovery and development can be provided:

  • Naturally Occurring Brominated Marine Compounds: This would offer a comprehensive overview of the diverse brominated phenols, terpenes, and alkaloids from marine sources, their isolation, biological activities, and potential as lead compounds in drug discovery.

  • Naturally Occurring Chromene Derivatives: This guide would focus on the rich chemistry and pharmacology of chromenes from terrestrial plants and fungi, detailing their classification, biosynthesis, and wide-ranging therapeutic applications.

Professionals in the field are encouraged to explore these two distinct but equally promising areas of natural product research.

References

The 2,2-dimethyl-2H-chromene Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-2H-chromene, a heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. This structural motif is prevalent in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] Its inherent physicochemical properties and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological significance of the 2,2-dimethyl-2H-chromene core, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pharmacological Significance and Anticancer Activity

Derivatives of the 2,2-dimethyl-2H-chromene scaffold have demonstrated potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in tumor progression, survival, and adaptation to the tumor microenvironment.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

One of the well-documented anticancer mechanisms of 2,2-dimethyl-2H-chromene derivatives is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[3][4] HIF-1 is a transcription factor that plays a central role in cellular adaptation to hypoxia, a common feature of solid tumors.[3] By activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 promotes tumor growth and resistance to therapy.[3] Certain 2,2-dimethyl-2H-chromene-based compounds have been identified as potent inhibitors of HIF-1 activity, thereby representing a promising strategy for anticancer drug development.[4]

Modulation of Anoctamin-1 (ANO1)

Another significant target of this scaffold is Anoctamin-1 (ANO1), a calcium-activated chloride channel.[5] ANO1 is overexpressed in several types of cancers, where it contributes to cell proliferation, migration, and apoptosis resistance.[6] Inhibition of ANO1 by small molecules containing the 2,2-dimethyl-2H-chromene motif has been shown to induce cancer cell death and suppress tumor growth.[5]

Quantitative Data: Anticancer Activity of 2,2-dimethyl-2H-chromene Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of representative 2,2-dimethyl-2H-chromene derivatives against various cancer cell lines.

Table 1: HIF-1 Pathway Inhibitors

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6a LN229-V6R (Glioblastoma)HRE-reporter< 5[3]
6g LN229-V6R (Glioblastoma)HRE-reporter< 5[3]
6l LN229-V6R (Glioblastoma)HRE-reporter< 5[3]
135o A549 (Lung Adenocarcinoma)Cytotoxicity17.5[7]
135o K562 (Leukemia)Cytotoxicity10.6[7]
135o MCF-7 (Breast Adenocarcinoma)Cytotoxicity15.3[7]

Table 2: General Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 HT-29 (Colon Cancer)> Doxorubicin[8]
Compound 5 HepG-2 (Liver Cancer)> Doxorubicin[8]
Compound 6 MCF-7 (Breast Cancer)> Doxorubicin[8]
Compound 151 SW480 (Colon Cancer)10.8 ± 1.5[7]
171c CCRF-CEM (Leukemia)> 50[7]
171u HT-29 (Colon Cancer)< 50[7]
171v CCRF-CEM (Leukemia)< 50[7]
177e MCF-7 (Breast Cancer)2.7[7]
177f MCF-7 (Breast Cancer)0.6[7]
177m MCF-7 (Breast Cancer)0.32[7]
177e HCT-116 (Colon Cancer)3.1[7]
177f HCT-116 (Colon Cancer)0.2[7]
177m HCT-116 (Colon Cancer)1.7[7]
177e HepG-2 (Liver Cancer)2.2[7]
177f HepG-2 (Liver Cancer)0.5[7]
177m HepG-2 (Liver Cancer)0.4[7]

Experimental Protocols

Synthesis of the 2,2-dimethyl-2H-chromene Scaffold

A common and efficient method for the synthesis of the 2,2-dimethyl-2H-chromene ring system is the pyridine-catalyzed condensation of a substituted phenol with 3-methyl-2-butenal under microwave irradiation.[9]

Materials:

  • Substituted phenol

  • 3-methyl-2-butenal

  • Pyridine

  • Microwave reactor

Procedure:

  • A mixture of the phenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and pyridine (0.5 equivalents) is placed in a sealed microwave vessel.

  • The reaction mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 140°C for 15-30 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,2-dimethyl-2H-chromene derivative.

HIF-1α Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for compounds that inhibit the transcriptional activity of HIF-1.[1]

Materials:

  • Cancer cell line stably expressing a hypoxia-responsive element (HRE)-driven luciferase reporter gene (e.g., MDA-MB-231-VEGF-Luc or LN229-V6R).[1][4]

  • Test compounds (2,2-dimethyl-2H-chromene derivatives).

  • Cell culture medium and supplements.

  • Hypoxia chamber (1% O2).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the plate under hypoxic conditions (1% O2) for 18 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • A decrease in luciferase activity in the presence of the test compound compared to the vehicle control indicates inhibition of the HIF-1 pathway.

Western Blotting for HIF-1α Expression

This method is used to confirm the effect of the compounds on the protein levels of HIF-1α.[1]

Materials:

  • Cancer cells (e.g., MDA-MB-231).[1]

  • Test compounds.

  • Lysis buffer.

  • Protein assay reagent.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibody against HIF-1α.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Procedure:

  • Treat the cells with the test compounds under hypoxic conditions as described above.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

ANO1 Inhibition Assay (YFP Fluorescence Quenching Assay)

This cell-based assay is used to identify inhibitors of the ANO1 chloride channel.[5][10]

Materials:

  • Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (F46L/H148Q/I152L).[5]

  • Test compounds.

  • Iodide-containing solution.

  • ATP solution (to activate ANO1).

  • Fluorescence microplate reader.

Procedure:

  • Plate the FRT-ANO1-YFP cells in a 96-well plate.

  • Wash the cells with a halide-free buffer.

  • Add the test compounds at various concentrations and incubate for a short period.

  • Measure the baseline YFP fluorescence.

  • Add an iodide-containing solution along with ATP to activate the ANO1 channel.

  • Monitor the quenching of YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx through ANO1.

  • A reduction in the rate of fluorescence quenching in the presence of the test compound indicates inhibition of ANO1.

Visualizations

Signaling Pathway Diagrams

HIF1_Pathway HIF-1 Signaling Pathway and Inhibition by 2,2-dimethyl-2H-chromene Derivatives Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex Dimerization with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in target gene promoters HIF1_complex->HRE Binds to p300_CBP p300/CBP p300_CBP->HRE Co-activation Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Tumor_Progression Tumor Progression (Angiogenesis, Metabolism, Survival) Target_Genes->Tumor_Progression Chromene_Derivative 2,2-dimethyl-2H-chromene Derivative Chromene_Derivative->HIF1_complex Inhibits transcriptional activity

Caption: Inhibition of the HIF-1 signaling pathway by 2,2-dimethyl-2H-chromene derivatives.

ANO1_Pathway ANO1 Signaling and Inhibition Ca_increase Increased Intracellular Ca²⁺ ANO1 ANO1 (TMEM16A) Chloride Channel Ca_increase->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Cell_Proliferation Cell Proliferation & Migration Depolarization->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Depolarization->Apoptosis_Inhibition Chromene_Derivative 2,2-dimethyl-2H-chromene Derivative Chromene_Derivative->ANO1 Inhibits

Caption: Inhibition of the ANO1 channel by 2,2-dimethyl-2H-chromene derivatives.

Experimental Workflow Diagrams

HIF1_Assay_Workflow Workflow for HIF-1α Inhibition Assay cluster_reporter Luciferase Reporter Assay cluster_western Western Blot Validation Cell_Seeding Seed HRE-Luciferase Reporter Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Hypoxic_Incubation Incubate under Hypoxia (18h) Compound_Treatment->Hypoxic_Incubation Luciferase_Assay Perform Luciferase Assay Hypoxic_Incubation->Luciferase_Assay Data_Analysis Analyze Luminescence Data Luciferase_Assay->Data_Analysis Cell_Treatment_WB Treat Cells with Active Compounds Data_Analysis->Cell_Treatment_WB Select Active Compounds for Validation Cell_Lysis Lyse Cells Cell_Treatment_WB->Cell_Lysis SDS_PAGE SDS-PAGE & Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblot for HIF-1α SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection

Caption: Experimental workflow for identifying and validating HIF-1 inhibitors.

ANO1_Assay_Workflow Workflow for ANO1 Inhibition Assay Plate_Cells Plate FRT-ANO1-YFP Cells in 96-well Plate Wash_Cells Wash with Halide-Free Buffer Plate_Cells->Wash_Cells Add_Compounds Add Test Compounds Wash_Cells->Add_Compounds Measure_Baseline Measure Baseline YFP Fluorescence Add_Compounds->Measure_Baseline Add_Iodide_ATP Add Iodide + ATP Solution Measure_Baseline->Add_Iodide_ATP Monitor_Quenching Monitor YFP Fluorescence Quenching Add_Iodide_ATP->Monitor_Quenching Analyze_Rate Analyze Rate of Quenching Monitor_Quenching->Analyze_Rate

Caption: Experimental workflow for the YFP fluorescence quenching-based ANO1 inhibition assay.

Conclusion

The 2,2-dimethyl-2H-chromene scaffold represents a highly versatile and biologically relevant motif in the realm of drug discovery. Its prevalence in nature and the potent and diverse pharmacological activities of its synthetic derivatives, particularly in the context of cancer, underscore its importance. The inhibition of key cancer-related pathways such as HIF-1 and ANO1 provides a solid foundation for the rational design of novel and effective therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Note & Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2,2-dimethyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromene scaffolds are prevalent in a wide range of natural products and are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound through a one-pot reaction from commercially available 5-bromosalicylaldehyde. The described method is based on a base-catalyzed condensation followed by an intramolecular cyclization, a robust and efficient strategy for the formation of the chromene ring system.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation of 5-bromosalicylaldehyde with acetone. The resulting intermediate, an α,β-unsaturated ketone, is not isolated but undergoes a spontaneous intramolecular oxa-Michael addition of the phenolic hydroxyl group to the enone system, yielding the final this compound product.

Overall Reaction:

Reaction Scheme

Mechanism Pathway: The reaction mechanism involves two primary stages catalyzed by a secondary amine, such as pyrrolidine:

  • Formation of Enamine and Condensation: The catalyst reacts with acetone to form a nucleophilic enamine. This enamine then attacks the aldehyde group of 5-bromosalicylaldehyde. Subsequent elimination of water yields an α,β-unsaturated iminium ion, which hydrolyzes to the corresponding ketone intermediate.

  • Intramolecular Oxa-Michael Addition: The phenoxide, formed under the basic reaction conditions, acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition. This step forms the six-membered pyran ring. A final proton transfer regenerates the catalyst and yields the stable 2H-chromene product.

G cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization A 5-Bromosalicylaldehyde C Enamine Intermediate A->C Nucleophilic Attack B Acetone + Pyrrolidine B->C Enamine Formation D α,β-Unsaturated Ketone Intermediate C->D Elimination of H2O & Catalyst Regeneration E α,β-Unsaturated Ketone Intermediate F Intramolecular Oxa-Michael Addition E->F G This compound F->G Protonation

Figure 1. Proposed reaction mechanism pathway.

Experimental Protocol

This protocol outlines the procedure for the synthesis of this compound.

3.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
5-Bromosalicylaldehyde201.0210.02.01 gStarting Material
Acetone58.08-30 mLReagent & Solvent
Pyrrolidine71.122.00.17 mLBase Catalyst
Toluene92.14-20 mLSolvent
Ethyl Acetate88.11-~100 mLExtraction Solvent
Hexane86.18-~400 mLEluent
Saturated NaCl Solution--2 x 25 mLWashing Agent
Anhydrous MgSO₄120.37-As neededDrying Agent
Silica Gel (230-400 mesh)--As neededStationary Phase

3.2 Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

3.3 Synthetic Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).

  • Add toluene (20 mL) and acetone (30 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved.

  • Add pyrrolidine (0.17 mL, 2.0 mmol) to the solution using a syringe.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

3.4 Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 25 mL of 1 M HCl, and twice with 25 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pale yellow oil.

3.5 Expected Yield

  • Theoretical Yield: 2.39 g

  • Typical Experimental Yield: 65-80% (1.55 g - 1.91 g)

Visualization of Experimental Workflow

G A 1. Combine Reactants - 5-Bromosalicylaldehyde - Toluene - Acetone B 2. Add Catalyst - Pyrrolidine A->B C 3. Reaction - Heat to reflux - Monitor by TLC (12-24h) B->C D 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with HCl & Brine C->D E 5. Isolate Crude Product - Dry over MgSO₄ - Filter - Concentrate in vacuo D->E F 6. Purify - Flash Column Chromatography (Silica Gel, Hexane/EtOAc) E->F G 7. Final Product - this compound (Pale Yellow Oil) F->G

Figure 2. Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Toluene, acetone, and ethyl acetate are flammable liquids. Avoid open flames and sparks.

  • Pyrrolidine is corrosive and has a strong odor. Handle with care.

  • 5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.

Application Notes and Protocols for the Catalytic Synthesis of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent catalytic methodologies for the synthesis of 2H-chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The following sections detail selected metal-catalyzed and organocatalytic protocols, offering comprehensive experimental procedures, quantitative data for substrate scope, and mechanistic insights visualized through reaction pathway diagrams.

Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

The enantioselective synthesis of 2-aryl-2H-chromenes can be achieved through a palladium-catalyzed 6-endo-trig cyclization. This method, developed by Scheidt and co-workers, utilizes a monodentate phosphoramidite ligand derived from TADDOL to achieve high yields and excellent enantioselectivities under mild conditions.[1][2]

Data Presentation
EntryArene Substituent (R)Yield (%)[1]Enantiomeric Ratio (er)[1]
1H7195:5
24-OMe7594:6
34-F6895:5
44-Cl7296:4
54-Br7096:4
63-OMe7395:5
72-Naphthyl6594:6
Experimental Protocol

General Procedure for Enantioselective Pd-Catalyzed Synthesis of 2-Aryl-2H-Chromenes: [1]

  • To an oven-dried vial is added [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand L3k (5.5 mol%).

  • The vial is sealed and purged with argon. Anhydrous, degassed toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The corresponding cinnamyl acetate substrate (1.0 equiv.) is added, followed by N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv.) and lithium carbonate (1.5 equiv.).

  • The reaction mixture is stirred at 40 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-chromene.

Reaction Pathway

palladium_catalyzed_synthesis pd_catalyst [Pd(0)L] substrate o-Acetoxyphenyl Allylic Acetate pi_allyl_pd π-Allyl Palladium(II) Intermediate substrate->pi_allyl_pd Oxidative Addition cyclization 6-endo-trig Cyclization pi_allyl_pd->cyclization Nucleophilic Attack phenoxide Phenoxide Nucleophile phenoxide->cyclization product Enantioenriched 2-Aryl-2H-Chromene cyclization->product pd_catalyst_regen [Pd(0)L] cyclization->pd_catalyst_regen Reductive Elimination

Palladium-Catalyzed Enantioselective Synthesis Pathway.

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

An efficient and environmentally friendly approach for the synthesis of 3-substituted 2H-chromenes involves an iron-catalyzed intramolecular metathesis between an aldehyde and an alkyne tethered by an ether linkage. This method is tolerant of a wide range of functional groups.[3][4]

Data Presentation
EntryYield (%)[3]
1HPh92
2H4-MeC₆H₄90
3H4-MeOC₆H₄88
4Hn-Bu85
55-OMePh91
65-ClPh89
75-BrPh90
Experimental Protocol

General Procedure for Iron-Catalyzed Synthesis of 3-Substituted 2H-Chromenes: [3]

  • A solution of the corresponding o-(alkynyloxy)benzaldehyde (1.0 equiv.) in anhydrous acetonitrile (0.1 M) is prepared in a flame-dried round-bottom flask under an argon atmosphere.

  • Anhydrous FeCl₃ (15 mol%) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is diluted with water and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted 2H-chromene.

Reaction Pathway

iron_catalyzed_synthesis substrate o-(Alkynyloxy)benzaldehyde activated_complex [2+2] Cycloaddition Transition State substrate->activated_complex fe_catalyst FeCl₃ fe_catalyst->activated_complex metallacyclobutene Oxametallacyclobutene Intermediate activated_complex->metallacyclobutene product 3-Substituted 2H-Chromene metallacyclobutene->product Retro [2+2] Cycloaddition fe_catalyst_regen FeCl₃

Iron-Catalyzed Alkyne-Carbonyl Metathesis Pathway.

Organocatalytic Tandem Oxa-Michael-Henry Reaction

The synthesis of 3-nitro-2H-chromenes can be accomplished through an organocatalytic tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. Chiral secondary amines are effective catalysts for this transformation, often in the presence of an acid co-catalyst, yielding the products with good enantioselectivity.[5][6]

Data Presentation
EntrySalicylaldehyde Substituent (R¹)β-Nitrostyrene Substituent (R²)Yield (%)[6]Enantiomeric Excess (ee, %)[6]
1HH8591
25-BrH8290
33-OMeH7888
4H4-Cl8889
5H4-Me8392
6H2-NO₂7585
Experimental Protocol

General Procedure for Organocatalytic Synthesis of 3-Nitro-2H-Chromenes: [6]

  • To a vial containing a magnetic stir bar are added the salicylaldehyde (1.2 equiv.), the chiral secondary amine catalyst (e.g., a prolinol derivative, 20 mol%), and salicylic acid (20 mol%).

  • The vial is placed in a cooling bath at 0 °C, and DMSO (0.2 M) is added.

  • The β-nitrostyrene (1.0 equiv.) is then added, and the reaction mixture is stirred at 0 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.

Reaction Pathway

organocatalytic_synthesis salicylaldehyde Salicylaldehyde iminium Iminium Ion Intermediate salicylaldehyde->iminium nitrostyrene β-Nitrostyrene oxa_michael Oxa-Michael Addition nitrostyrene->oxa_michael catalyst Chiral Amine Catalyst catalyst->iminium iminium->oxa_michael enamine Enamine Intermediate oxa_michael->enamine henry Intramolecular Henry Reaction enamine->henry product 3-Nitro-2H-Chromene henry->product

Organocatalytic Tandem Oxa-Michael-Henry Reaction.

Catalytic Petasis Reaction for 2H-Chromene Synthesis

A multicomponent reaction involving a salicylaldehyde, an amine, and a vinylboronic acid, known as the Petasis reaction, provides a direct route to 2-substituted 2H-chromenes. This reaction can be performed catalytically using a resin-bound amine.[7][8]

Data Presentation
EntrySalicylaldehydeVinylboronic AcidYield (%)[7]
1Salicylaldehyde(E)-Hex-1-en-1-ylboronic acid85
2SalicylaldehydeStyrylboronic acid82
35-Bromosalicylaldehyde(E)-Hex-1-en-1-ylboronic acid80
42-Hydroxy-1-naphthaldehyde(E)-Hex-1-en-1-ylboronic acid78
Experimental Protocol

General Procedure for the Catalytic Petasis Synthesis of 2H-Chromenes: [7]

  • To a sealable reaction tube is added the o-hydroxyaromatic aldehyde (1.0 equiv.), the alkenylboronic acid (1.2 equiv.), and a resin-supported amine catalyst (e.g., aminomethyl polystyrene, 40 mol%).

  • Anhydrous toluene (0.2 M) is added, and the tube is sealed.

  • The reaction mixture is heated at 90 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the resin catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-chromene.

Reaction Pathway

petasis_reaction aldehyde Salicylaldehyde iminium Iminium Ion aldehyde->iminium amine Amine Catalyst amine->iminium boronic_acid Vinylboronic Acid ate_complex Boronate 'ate' Complex boronic_acid->ate_complex iminium->ate_complex vinyl_transfer Intramolecular Vinyl Transfer ate_complex->vinyl_transfer allylic_amine Allylic Amine Intermediate vinyl_transfer->allylic_amine cyclization Cyclization allylic_amine->cyclization Elimination of Amine product 2-Substituted 2H-Chromene cyclization->product

Catalytic Petasis Reaction Pathway for 2H-Chromene Synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,2-Dimethyl Chromenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dimethyl chromenes are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad range of pharmacological activities.[1][2][3] The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times, high temperatures, and low yields.[4] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][5][6][7]

This document provides detailed protocols and application notes for the microwave-assisted synthesis of 2,2-dimethyl chromenes, targeted towards researchers, scientists, and professionals in the field of drug development.

Applications in Drug Development

The 2,2-dimethyl chromene motif is a key pharmacophore in a variety of biologically active molecules. For instance, certain derivatives are investigated as potent anti-HIV agents.[4] The structural framework is also integral to compounds developed as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, which have potential applications in cancer therapy.[8] The versatility of the chromene ring allows for structural modifications to optimize activity against various biological targets, making it a valuable scaffold in the design and discovery of new therapeutic agents.[3][9]

Experimental Protocols

Two representative protocols for the microwave-assisted synthesis of 2,2-dimethyl chromenes are detailed below. These methods are based on common strategies found in the literature.

Protocol 1: One-Pot Synthesis from a Phenol and an Acetylenic Precursor

This protocol describes a one-pot reaction for the synthesis of an angular 2,2-dimethyl-2H-chromone derivative from a substituted phenol and 4,4-dimethoxy-2-methyl-2-butanol under microwave irradiation. This method significantly reduces reaction time compared to conventional heating.[4]

Materials:

  • 1-(2,4-dihydroxyphenyl)ethanone

  • 4,4-dimethoxy-2-methyl-2-butanol

  • Pyridine (anhydrous)

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Reaction vessel (10 mL microwave vial) with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a 10 mL microwave reaction vessel, combine 1-(2,4-dihydroxyphenyl)ethanone (1.0 mmol), 4,4-dimethoxy-2-methyl-2-butanol (1.2 mmol), and anhydrous pyridine (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 220°C for 4 hours with continuous stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired 2,2-dimethyl chromene derivative.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Cyclization of a Propargyl Ether

This protocol outlines the synthesis of 2,2-dimethyl chromenes via the microwave-assisted cyclization of a corresponding propargyl ether in N,N-dimethylaniline. This intramolecular rearrangement is significantly accelerated by microwave heating.

Materials:

  • Substituted propargyl ether (e.g., 1-(prop-2-yn-1-yloxy)naphthalene)

  • N,N-dimethylaniline

  • Microwave synthesis reactor

  • Reaction vessel (10 mL microwave vial) with a magnetic stir bar

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Place the propargyl ether (1.0 mmol) and N,N-dimethylaniline (3 mL) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 6-10 minutes at a temperature of 200°C.

  • After cooling, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure 2,2-dimethyl chromene.

  • Confirm the structure of the product by spectroscopic methods.

Data Presentation

The following table summarizes quantitative data from various microwave-assisted synthesis methods for 2,2-dimethyl chromenes, allowing for easy comparison of reaction conditions and outcomes.

Entry Starting Materials Solvent/Catalyst Temperature (°C) Time Yield (%) Reference
11-(2,4-dihydroxyphenyl)ethanone, 4,4-dimethoxy-2-methyl-2-butanolPyridine2204 hours57.4[4]
2Substituted Propargyl EtherN,N-dimethylaniline2006 min94 (conversion)[10]
36-hydroxy-4-methyl-2H-chromen-2-one, Selenium DioxideDMF, Acetic Acid1208-10 min85[11][12]
4Resorcinol, Malononitrile, Aromatic AldehydeSolvent-freeNot specified5 minGood yields[13]
57-hydroxy-2,2-dimethylchroman-4-one derivativeNot specifiedNot specified3.5 min89[14]

Visualizations

General Reaction Scheme

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_intermediate Intermediate (optional) cluster_cyclization Key Transformation cluster_product Final Product A Phenol Derivative C One-Pot Reaction or Stepwise Synthesis A->C B Prenyl Source (e.g., 3-chloro-3-methyl-1-butyne or Isoprenoid Alcohol) B->C D Propargyl Ether C->D Formation of Ether E Claisen Rearrangement & Cyclization C->E Direct Cyclization D->E Intramolecular Rearrangement F 2,2-Dimethyl Chromene E->F

Caption: Synthetic pathways to 2,2-dimethyl chromenes.

Experimental Workflow

G A 1. Mix Reactants & Solvent in Microwave Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Microwave Irradiation (Controlled Temperature & Time) B->C D 4. Cooling to Room Temperature C->D E 5. Work-up (e.g., Extraction, Washing) D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G H Pure 2,2-Dimethyl Chromene G->H

Caption: General workflow for microwave-assisted synthesis.

References

Application Notes and Protocols: Synthesis of Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate via Nickel-Catalyzed Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate from 6-Bromo-2,2-dimethyl-2H-chromene and triethylphosphite. The reaction is a modified Michaelis-Arbuzov reaction, which requires catalytic activation for the conversion of aryl bromides. Herein, we present a robust protocol utilizing a nickel(II) chloride catalyst under microwave irradiation, a method known for its efficiency and applicability to a range of aryl bromides. This phosphonylated chromene derivative is a valuable building block in medicinal chemistry and materials science, offering a scaffold for further functionalization.

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] While the classical reaction proceeds readily with alkyl halides, aryl halides are generally unreactive due to the strength of the C(sp²)-X bond and the difficulty of S(_N)Ar reactions with phosphites. To overcome this limitation, transition metal catalysis, particularly with nickel and palladium, has been successfully employed to facilitate the phosphonylation of aryl halides.

This compound is a versatile heterocyclic compound. The introduction of a phosphonate moiety at the 6-position via a nickel-catalyzed Michaelis-Arbuzov reaction yields diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate, a compound with potential applications in drug discovery and as a precursor for novel materials. The presented protocol is adapted from established methods for the nickel-catalyzed phosphonylation of aryl bromides.

Reaction Principle

The core of this synthetic protocol is a nickel-catalyzed cross-coupling reaction. The proposed catalytic cycle involves the oxidative addition of the aryl bromide to a Ni(0) species, followed by reaction with triethylphosphite and subsequent reductive elimination to afford the arylphosphonate and regenerate the active catalyst.

ReactionMechanism cluster_reactants Reactants cluster_product Product reagents This compound + P(OEt)₃ catalyst NiCl₂ (cat.) Microwave product Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate catalyst->product Arbuzov Reaction This compound This compound Reaction Ni(0)/Ni(II) Catalytic Cycle This compound->Reaction Ar-Br Triethylphosphite Triethylphosphite Triethylphosphite->Reaction P(OR)₃ Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate Reaction->Diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate Ar-P(O)(OR)₂

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Triethylphosphite≥98%Commercially Available
Nickel(II) chloride (anhydrous)≥98%Commercially Available
Ethyl acetateACS gradeCommercially Available
HexaneACS gradeCommercially Available
Anhydrous sodium sulfateACS gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Microwave reactorStandard laboratory model-
Round-bottom flask10 mL-
Magnetic stirrer--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
Rotary evaporator--
NMR spectrometer300 MHz or higher-
Mass spectrometerESI or EI-
Synthesis Protocol

Nickel-Catalyzed Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 253 mg), nickel(II) chloride (0.1 mmol, 13 mg), and triethylphosphite (2.0 mmol, 332 mg, 0.34 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 30-60 minutes. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate as a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

ExperimentalWorkflow start Start reactants Combine Reactants and Catalyst (this compound, NiCl₂, Triethylphosphite) start->reactants microwave Microwave Irradiation (150 °C, 30-60 min) reactants->microwave workup Work-up (Dilution, Filtration) microwave->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate based on analogous nickel-catalyzed Arbuzov reactions of aryl bromides.

ParameterValue
Reactant Molar Ratio
This compound1.0 eq
Triethylphosphite2.0 eq
Nickel(II) chloride0.1 eq
Reaction Conditions
Temperature150 °C
Time30-60 min
Product Characteristics
Expected Yield70-85%
AppearanceColorless to pale yellow oil
Expected Spectroscopic Data
¹H NMR (CDCl₃) δ (ppm)~7.6-7.4 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H), 6.3 (d, 1H, =CH), 5.6 (d, 1H, =CH), 4.1 (m, 4H, OCH₂CH₃), 1.4 (s, 6H, C(CH₃)₂), 1.3 (t, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm)~150, 132, 130, 128, 125, 121, 116, 77, 62 (d, J=5.5 Hz), 28, 16 (d, J=6.0 Hz)
³¹P NMR (CDCl₃) δ (ppm)~18-20
MS (ESI) m/z[M+H]⁺ calculated for C₁₅H₂₂O₄P: 297.12

Applications and Future Perspectives

The successful synthesis of diethyl (2,2-dimethyl-2H-chromen-6-yl)phosphonate opens avenues for various applications:

  • Medicinal Chemistry: The phosphonate group can act as a phosphate mimic, making this compound a potential candidate for the development of enzyme inhibitors or receptor antagonists. The chromene scaffold is a known pharmacophore in various biologically active molecules.

  • Horner-Wadsworth-Emmons Reagents: The phosphonate can be further functionalized to generate ylides for use in Horner-Wadsworth-Emmons reactions, enabling the synthesis of complex olefinic structures.

  • Materials Science: The phosphonate moiety can be used to anchor the chromene unit onto metal oxide surfaces for the development of functionalized materials with specific optical or electronic properties.

Future work could involve exploring other catalytic systems (e.g., palladium-based catalysts) to optimize the reaction conditions, expand the substrate scope to other substituted bromo-chromenes, and investigate the biological activities and material properties of the synthesized phosphonate and its derivatives.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethylphosphite is malodorous and should be handled with care.

  • Microwave reactions can generate high pressures; use appropriate certified microwave vials and follow the manufacturer's safety guidelines.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-2,2-dimethyl-2H-chromene with various arylboronic acids. This reaction is a powerful tool for the synthesis of a diverse library of 6-aryl-2,2-dimethyl-2H-chromene derivatives, which are valuable scaffolds in drug discovery and materials science. The chromene moiety is a privileged structure found in numerous biologically active compounds, and the introduction of various aryl groups at the 6-position allows for the fine-tuning of their pharmacological properties.[1][2]

Applications in Drug Development

The 2,2-dimethyl-2H-chromene core is a key structural component in a wide range of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development programs.

Anticancer Activity: Numerous studies have highlighted the potential of chromene derivatives as anticancer agents.[1][3][4] These compounds can induce apoptosis, cause cell cycle arrest, and disrupt tumor vasculature.[3] Specifically, 4-aryl-4H-chromene derivatives have been reported to inhibit Src kinases, which are often overexpressed in cancer cells.[3] The synthesis of novel 6-aryl-2,2-dimethyl-2H-chromenes via Suzuki coupling provides a straightforward route to explore their potential as targeted anticancer therapies.

Neuroprotective Effects: Certain chromene derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[5] They have been shown to act as inhibitors of enzymes such as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. The ability to introduce a variety of aryl substituents through the Suzuki coupling allows for the systematic exploration of structure-activity relationships to optimize neuroprotective effects.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions involving this compound. The reaction conditions can be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.) is placed in a reaction vessel. A suitable solvent (e.g., toluene, 1,4-dioxane, or a mixture of DMF and water) is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Experimental Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are indicative and may vary depending on the specific substrate and reaction scale.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane901680-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF/H₂O (9:1)110888-98
43-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene1001882-92
52-Naphthylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane952475-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-aryl-2,2-dimethyl-2H-chromene derivatives via Suzuki coupling.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents This compound Arylboronic acid Pd Catalyst Base solvent Solvent Addition reagents->solvent degas Degas & Purge (Inert Atmosphere) solvent->degas heating Heating & Stirring degas->heating extraction Extraction & Washing heating->extraction drying Drying & Filtration extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure 6-Aryl-2,2-dimethyl-2H-chromene chromatography->product

Caption: General workflow for Suzuki coupling of this compound.

Potential Anticancer Signaling Pathways

The synthesized 6-aryl-2,2-dimethyl-2H-chromene derivatives may exert their anticancer effects by modulating various signaling pathways. The diagram below illustrates a simplified representation of potential molecular targets and downstream effects.

signaling_pathway cluster_drug 6-Aryl-2,2-dimethyl-2H-chromene cluster_targets Molecular Targets cluster_effects Cellular Effects drug Chromene Derivative src Src Kinase drug->src Inhibition nfkb NF-κB drug->nfkb Inhibition tubulin Tubulin Polymerization drug->tubulin Inhibition anti_angiogenesis Anti-Angiogenesis src->anti_angiogenesis Modulation apoptosis Apoptosis nfkb->apoptosis Induction cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest Induction outcome Inhibition of Cancer Cell Proliferation apoptosis->outcome cell_cycle_arrest->outcome anti_angiogenesis->outcome

Caption: Potential signaling pathways modulated by 6-aryl-2,2-dimethyl-2H-chromenes.

References

Application Notes and Protocols for the Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 6-Bromo-2,2-dimethyl-2H-chromene via the Palladium-catalyzed Heck reaction. The protocols outlined below are based on established methodologies for the Heck coupling of aryl bromides with various olefins and have been adapted for this specific substrate.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful and widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The reaction is catalyzed by a palladium complex and requires a base.[1] This methodology is highly valued for its tolerance of a wide variety of functional groups and its ability to construct complex molecular scaffolds.[2]

For the functionalization of this compound, the Heck reaction offers a direct method to introduce alkenyl substituents at the 6-position, providing access to a diverse range of derivatives for applications in medicinal chemistry and materials science. The electron-rich nature of the chromene ring can influence the reaction conditions required for optimal yields.

Experimental Workflow and Catalytic Cycle

The general workflow for a Heck reaction involves the preparation of the reaction mixture, the reaction itself under either conventional heating or microwave irradiation, and subsequent workup and purification of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, olefin, base, and solvent catalyst Add Palladium catalyst and ligand (if applicable) reagents->catalyst atmosphere Establish inert atmosphere (e.g., N2 or Ar) catalyst->atmosphere heating Heat the reaction mixture (Conventional or Microwave) atmosphere->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring quench Cool and quench the reaction monitoring->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Characterize the final product

Caption: General workflow for the Heck reaction.

The catalytic cycle of the Heck reaction typically involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1]

G pd0 Pd(0)Ln pd2_complex R-Pd(II)L2X pd0->pd2_complex Oxidative Addition (R-X) alkene_complex Alkene Coordination pd2_complex->alkene_complex Alkene Association l1 R = 2,2-dimethyl-2H-chromen-6-yl X = Br insertion_product Migratory Insertion Product alkene_complex->insertion_product Migratory Insertion product_complex Product-Pd Complex insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base) l2 Product Released

Caption: Simplified Heck reaction catalytic cycle.

Heck Reaction Protocols

Below are two representative protocols for the functionalization of this compound with olefins such as n-butyl acrylate and styrene.

Protocol 1: Conventional Heating

This protocol is adapted from a general method for the Heck coupling of aryl bromides with acrylates.[3]

Table 1: Reaction Parameters for Conventional Heating Protocol

ParameterValue
Substrate This compound
Olefin n-Butyl acrylate or Styrene
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature 100-140 °C
Reaction Time 12-24 hours
Catalyst Loading 1-5 mol%
Expected Yield 60-90% (dependent on olefin and specific conditions)

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if used, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized 2,2-dimethyl-2H-chromene.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from general procedures for microwave-assisted Heck reactions, which can significantly reduce reaction times.[4][5]

Table 2: Reaction Parameters for Microwave-Assisted Protocol

ParameterValue
Substrate This compound
Olefin n-Butyl acrylate or Styrene
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Ligand-free or with a suitable phosphine ligand
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
Solvent N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA)
Temperature 150-180 °C
Reaction Time 10-60 minutes
Catalyst Loading 0.5-2 mol%
Expected Yield 70-95% (dependent on olefin and specific conditions)

Detailed Experimental Protocol:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the olefin (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%).

  • Add the solvent (e.g., DMA, 3 mL) and a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 160 °C) for the designated time (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Concluding Remarks

The Heck reaction is a versatile tool for the functionalization of this compound. The choice between conventional heating and microwave-assisted protocols will depend on the available equipment and desired reaction times. Optimization of the catalyst system, base, and solvent may be necessary to achieve the highest yields for specific olefin coupling partners. It is recommended to screen a variety of conditions, as presented in the tables above, to identify the optimal protocol for a desired transformation.

References

Application Notes and Protocols: 6-Bromo-2,2-dimethyl-2H-chromene in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2,2-dimethyl-2H-chromene and its derivatives as a scaffold in the discovery of novel anticancer agents. The following sections detail the synthesis of active derivatives, their cytotoxic effects on various cancer cell lines, and the experimental protocols utilized for their evaluation.

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor activities.[1][2] The this compound core, in particular, has served as a versatile starting point for the synthesis of numerous derivatives with potent cytotoxic and apoptotic effects against various cancer cell lines.[3][4] Research has demonstrated that modifications to the chromene ring system can lead to compounds with significant efficacy against liver, breast, and colon cancers, often through mechanisms involving apoptosis induction and microtubule disruption.[5][6][7]

Synthesis of Anticancer Chromene Derivatives

The 6-bromo-2H-chromene scaffold is often functionalized to enhance its anticancer properties. A common synthetic strategy involves the modification of a precursor like 3-acetyl-6-bromo-2H-chromen-2-one to generate a variety of heterocyclic compounds. These derivatives include pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles, which have shown promising antitumor activity.[3][4][8]

Below is a generalized workflow for the synthesis of such derivatives.

Synthesis_Workflow A 3-Acetyl-6-bromo-2H-chromen-2-one B 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one A->B N,N-dimethylformamide- dimethylacetal E Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate A->E Methyl hydrazinecarbodithioate D Pyrazolo[1,5-a]pyrimidine Derivatives B->D + C Heterocyclic Amines C->D + G Thiazole & 1,3,4-Thiadiazole Derivatives E->G + F Hydrazonoyl Chlorides F->G +

Caption: Synthetic workflow for potent anticancer chromene derivatives.

Anticancer Activity and Data

Derivatives of 6-bromo-2H-chromene have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of several promising compounds against the human liver carcinoma cell line (HEPG2-1).

Compound IDChemical ClassTarget Cancer Cell LineIC50 (µM)Reference
7c Pyrazolo[1,5-a]pyrimidineHEPG2-12.70 ± 0.28[3][4][8]
23g ThiazoleHEPG2-13.50 ± 0.23[3][4][8]
18a 1,3,4-ThiadiazoleHEPG2-14.90 ± 0.69[3][4][8]
Doxorubicin Anthracycline (Reference Drug)HEPG2-1N/A[4]

Other studies have highlighted the potential of different chromene derivatives. For instance, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core exhibited significant anticancer action, with efficacy comparable to cisplatin.[1] Furthermore, certain 2-aryl-3-nitro-2H-chromenes have shown potent activity against breast cancer cell lines, with one derivative being 36 times more potent than etoposide against MCF-7 cells.[7]

Mechanism of Action

The anticancer effects of chromene derivatives are attributed to several mechanisms. A key pathway is the induction of apoptosis, or programmed cell death.[6][7] Studies on benzochromene derivatives have shown that their cytotoxic activity in breast cancer cells is mediated through apoptosis, which is associated with an increase in reactive oxygen species (ROS) and nitric oxide (NO) generation.[6] Some chromene derivatives have also been identified as microtubule-destabilizing agents, which disrupt cell division and lead to cell death.[5]

The diagram below illustrates a generalized signaling pathway for apoptosis induction by chromene derivatives.

Apoptosis_Pathway cluster_cell Cancer Cell Chromene Chromene Derivative ROS Increased ROS & NO Production Chromene->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized apoptosis induction pathway by chromene derivatives.

Experimental Protocols

The evaluation of the anticancer potential of 6-bromo-2H-chromene derivatives involves a series of in vitro assays. Below are detailed protocols for key experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HEPG2, MCF-7, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 µg/mL streptomycin, and 100 U/mL penicillin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 2.5 x 10^4 cells/mL and incubate for 24 hours.[9]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method is used to visualize morphological changes associated with apoptosis.

Materials:

  • Cancer cells treated with the test compounds

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a small volume of PBS and add a mixture of AO and EB (1:1 ratio).

  • Incubate for 5 minutes at room temperature in the dark.

  • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Orange to red nucleus with a structurally normal appearance.

Protocol 3: Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with the test compounds

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with the test compounds as described previously.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

The workflow for evaluating the anticancer potential of a novel chromene derivative is depicted below.

Evaluation_Workflow Start Synthesized Chromene Derivative Cytotoxicity Cell Viability Assay (MTT) Determine IC50 Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active Apoptosis Apoptosis Assays (AO/EB, Caspase Activity) Mechanism->Apoptosis Microtubule Microtubule Disruption Assay Mechanism->Microtubule InVivo In Vivo Tumor Models Apoptosis->InVivo Microtubule->InVivo

Caption: Workflow for anticancer evaluation of chromene derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer drugs. Its derivatives have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo studies are warranted to translate these findings into clinically effective cancer therapies. The protocols outlined in these notes provide a solid foundation for researchers to explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Antimicrobial Activity of 6-Bromo-2,2-dimethyl-2H-chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of 6-bromo-2,2-dimethyl-2H-chromene derivatives and related compounds, based on available scientific literature. Detailed protocols for the synthesis and antimicrobial evaluation of these compounds are also presented to facilitate further research and development in this area.

Introduction

Chromene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a bromine atom at the 6-position of the chromene scaffold, combined with dimethyl substitution at the 2-position, is a strategy explored for the development of novel antimicrobial agents. This document outlines the available data on the antimicrobial efficacy of these derivatives and provides standardized protocols for their study.

Data Presentation: Antimicrobial Activity

Compound NameMicrobial StrainMIC (µg/mL)Reference Compound
6-Bromo-3-formylchromoneEscherichia coli (UPEC)20-
6-Bromochromone-3-carbonitrileCandida albicans5-
2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus4Ciprofloxacin
2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus epidermidis1-4Ciprofloxacin
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateStaphylococcus aureus4-
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateStaphylococcus epidermidis4-

Note: The data presented is derived from different studies and the experimental conditions may vary. Direct comparison of MIC values should be made with caution. The 2,2-dimethyl substitution is absent in the derivatives listed above.

Mandatory Visualization

The following diagrams illustrate the general workflows for the synthesis and antimicrobial screening of this compound derivatives.

Synthesis_Workflow start Starting Materials (e.g., 4-Bromophenol, 3-Methyl-2-butenal) reaction Cyclization Reaction (e.g., Microwave-assisted) start->reaction Reagents & Catalyst purification Purification (e.g., Column Chromatography) reaction->purification Crude Product characterization Characterization (e.g., NMR, Mass Spec) purification->characterization Purified Product product 6-Bromo-2,2-dimethyl- 2H-chromene Derivative characterization->product Confirmed Structure

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial_Screening_Workflow start Test Compound & Microbial Strains mic_test Broth Microdilution or Agar Dilution for MIC start->mic_test incubation Incubation (e.g., 37°C, 24-48h) mic_test->incubation data_analysis Data Analysis (Visual Inspection, OD reading) incubation->data_analysis results MIC Value Determination data_analysis->results mbc_test Sub-culturing for MBC (optional) results->mbc_test mbc_results MBC Value Determination mbc_test->mbc_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of this compound derivatives, compiled from various reported methods for chromene synthesis and testing.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound scaffold via a microwave-assisted reaction.

Materials:

  • 4-Bromophenol

  • 3,3-Dimethylacrolein (or a suitable precursor like 3-methyl-2-butenal)

  • Catalyst (e.g., an acid or base catalyst)

  • Solvent (e.g., Toluene or solvent-free)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3,3-dimethylacrolein (1.2 equivalents), and the chosen catalyst.

  • If using a solvent, add it to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

  • Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Positive Control: Include wells with a standard antibiotic.

    • Negative Control: Include wells with broth and DMSO (at the same concentration as in the test wells) to ensure the solvent has no inhibitory effect.

    • Growth Control: Include wells with broth and the inoculum only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if the compound is microbicidal.

Materials:

  • MIC plates from Protocol 2

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates

  • Sterile pipette tips or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) of the broth.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Application Notes and Protocols for Cytotoxicity Assays of 6-Bromo-2,2-dimethyl-2H-chromene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific cytotoxicity data for 6-Bromo-2,2-dimethyl-2H-chromene. The following application notes and protocols are based on the reported activities of structurally related bromo-chromene derivatives and provide a general framework for assessing the cytotoxic potential of this compound. The presented data is a representative example based on typical findings for this class of compounds.

Introduction

Chromene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. Brominated chromene derivatives, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines. This document outlines the application of cytotoxicity assays to evaluate the anticancer potential of this compound and provides detailed protocols for researchers in drug discovery and oncology. The primary mechanism of action for many chromene derivatives involves the induction of apoptosis, often mediated by an increase in reactive oxygen species (ROS).[1][2]

Quantitative Data Summary

The cytotoxic activity of a representative bromo-chromene derivative was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
HepG2Hepatocellular Carcinoma6.8
A549Lung Carcinoma15.1
HCT-116Colon Carcinoma9.3

Experimental Protocols

A widely used method to assess cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Protocol

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for Developing EGFR Inhibitors from 4H-Benzo[h]chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in regulating cell proliferation, survival, and metastasis. The development of resistance to existing EGFR inhibitors, particularly through mutations like T790M, necessitates the discovery of novel chemical scaffolds. The 4H-benzo[h]chromene core has emerged as a promising scaffold for designing new EGFR inhibitors. Derivatives of this heterocyclic system have demonstrated significant cytotoxic activity against various cancer cell lines and inhibitory effects on EGFR, including resistant mutants.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 4H-benzo[h]chromene derivatives as potential EGFR inhibitors. The information is compiled from recent studies to guide researchers in this promising area of drug discovery.

Data Presentation: Biological Activity of 4H-Benzo[h]chromene Derivatives

The following tables summarize the in vitro cytotoxicity and EGFR inhibitory activity of selected 4H-benzo[h]chromene derivatives from various studies.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 4H-Benzo[h]chromene Derivatives against Various Cancer Cell Lines

Compound IDHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
7f ----[1]
7g ----[1]
Compound 5 2.40 - 141.22---[2]
Compound 9 2.40 - 141.22---[2]
Compound 7 0.7 ± 0.11---[3]
Compound 18 0.8 ± 0.08---[3]
Compound 17 equipotent to doxorubicin---[3]
Compound 8a equipotent to doxorubicin---[3]
Compound 4b --1.34-[4]
Compound 4c --1.90-[4]
Erlotinib (Reference) --1.32-[4]

Note: A dash (-) indicates that the data was not provided in the cited source. The efficacy of compounds 7f and 7g was noted as outperforming the reference drug Cisplatin, though specific IC50 values were not detailed in the abstract.[1]

Table 2: EGFR Kinase Inhibitory Activity (IC50) of 4H-Benzo[h]chromene Derivatives

Compound IDEGFR (Wild-Type)EGFR (T790M Mutant)Reference
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile 3.27 ± 0.72 µM1.92 ± 0.05 µM[5]
Compound 4b 77.03 nM-[4]
Compound 4c 94.9 nM-[4]
Erlotinib (Reference) 72.3 nM-[4]

Note: A dash (-) indicates that the data was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices and should be optimized as needed.

Protocol 1: Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile Derivatives

This protocol is based on a one-pot, three-component reaction.[2][6]

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile

  • 1-Naphthol or a substituted naphthol derivative

  • Ethanol (absolute)

  • Piperidine (as a catalyst)

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser or microwave reactor

  • Stirring apparatus

  • Thin-layer chromatography (TLC) plates

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the naphthol derivative (1 mmol) in absolute ethanol (20-30 mL).

  • Add a catalytic amount of piperidine (0.1-0.2 mL) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux. Alternatively, the reaction can be carried out under microwave irradiation for a shorter duration.[6]

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (4H-benzo[h]chromene derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

  • 96-well or 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Add the kinase buffer, EGFR enzyme, and the test compound at various concentrations to the wells of the assay plate.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or room temperature.

  • Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the level of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by 4H-benzo[h]chromene derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis Inhibitor 4H-Benzo[h]chromene Derivative Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by 4H-benzo[h]chromene derivatives.

Experimental Workflow for Developing EGFR Inhibitors

This diagram outlines the logical flow from compound synthesis to biological evaluation for the development of 4H-benzo[h]chromene-based EGFR inhibitors.

Workflow Synthesis Synthesis of 4H-Benzo[h]chromene Derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity EGFR_Assay In Vitro EGFR Kinase Inhibition Assay Cytotoxicity->EGFR_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis EGFR_Assay->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle) EGFR_Assay->Mechanism Potent Inhibitors Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo

Caption: Workflow for the development of 4H-benzo[h]chromene EGFR inhibitors.

References

Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chromene, a heterocyclic compound consisting of a benzene ring fused to a pyran ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a wide range of natural products and synthetic compounds, exhibiting diverse pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] In oncology, chromene derivatives have emerged as promising candidates due to their ability to interact with various cellular targets, often leading to cell cycle arrest and apoptosis.[2][4]

Structure-activity relationship (SAR) studies are crucial for optimizing the chromene scaffold to enhance its therapeutic efficacy and selectivity. These studies systematically modify the core structure and evaluate the resulting impact on biological activity, providing a roadmap for rational drug design. This document provides an overview of key SAR findings for anticancer chromene derivatives, details common mechanisms of action, and presents standardized protocols for their synthesis and in vitro evaluation.

General Workflow for SAR Studies

The development of potent chromene-based drug candidates typically follows a structured workflow, beginning with chemical synthesis and progressing through rigorous biological evaluation to identify lead compounds.

SAR_Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Library Synthesis (e.g., Multi-component reaction) B Purification & Characterization (Crystallization, NMR, MS) A->B C In Vitro Screening (e.g., MTT Assay vs. Cancer Lines) B->C D IC50 Determination C->D E Mechanism of Action Studies (Cell Cycle, Apoptosis Assay) D->E F Identify Lead Compounds E->F G SAR Analysis F->G H Design Next-Generation Derivatives G->H H->A Iterative Refinement

Caption: General workflow for a chromene derivative SAR study.

Structure-Activity Relationship (SAR) Analysis

SAR studies on the 4H-chromene scaffold have elucidated several key structural features that govern anticancer activity. Modifications at the C2, C3, and C4 positions, as well as on the fused benzene ring, have profound effects on cytotoxicity.

Caption: Key SAR insights for the 4H-chromene scaffold.

Key SAR findings include:

  • C4-Aryl Substituent : The nature and substitution pattern of the aryl group at the C4 position are critical for activity.[5] Lipophilicity and electronic effects play a significant role. The presence of halogen atoms (e.g., -Cl, -F) on the C4-phenyl ring often correlates with increased cytotoxic potency.[6] For instance, a 2,4-dichloro substitution has been shown to be more potent than a single 4-chloro or 4-fluoro substitution against various cancer cell lines.[6]

  • C2-Amino and C3-Carbonitrile Groups : The 2-amino-3-carbonitrile motif is a common feature in many highly active 4H-chromene derivatives. These groups are often essential for the compound's interaction with biological targets.[5][6]

  • Fused Benzene Ring : Substitutions on the fused benzene ring (Ring A) can also modulate activity. Halogen substitutions at positions like C6 have been shown to increase potency against certain cell lines.[7]

Quantitative SAR Data

The following table summarizes the anticancer activity of a series of 4H-benzo[h]chromene derivatives, highlighting the impact of different substituents on their cytotoxicity against three human cancer cell lines.

CompoundR SubstituentIC50 (µg/mL) vs. MCF-7 (Breast)IC50 (µg/mL) vs. HCT-116 (Colon)IC50 (µg/mL) vs. HepG-2 (Liver)
7 H1.83.52.9
8a 4-Cl0.50.80.4
8b 4-F2.54.13.2
9 4-CH₃1.53.12.5
11 4-OCH₃1.12.91.9
Doxorubicin (Reference Drug)0.420.510.45
Vinblastine (Reference Drug)3.42.63.9
Colchicine (Reference Drug)8.52.67.1

Data synthesized from El-Gohary et al., Molecules 2020.[8] This data clearly demonstrates that substitutions on the C4-phenyl ring significantly alter anticancer activity, with the 4-chloro substituted compound (8a ) showing the highest potency across all tested cell lines, even approaching the efficacy of the reference drug Doxorubicin.[8]

Mechanism of Action

While chromene derivatives can act through multiple pathways, a primary mechanism of action for many potent anticancer chromenes is the disruption of microtubule dynamics.[2][4] Similar to established drugs like colchicine and vinca alkaloids, these compounds can inhibit tubulin polymerization. This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[4] Some derivatives have been shown to induce apoptosis through the extrinsic pathway, involving the activation of caspase-8 and subsequent cleavage of PARP.[4]

Signaling_Pathway Cmpd Chromene Derivative Polymer Microtubule Polymerization Cmpd->Polymer Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Polymer Spindle Mitotic Spindle Formation Polymer->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Casp Caspase Activation (e.g., Caspase-8, -3/7) Arrest->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

Caption: Microtubule disruption pathway induced by chromenes.

Application Protocols

Protocol 1: General Synthesis of 2-Amino-4-aryl-4H-chromenes

This protocol describes a widely used one-pot, three-component reaction for synthesizing the 2-amino-4H-chromene scaffold under microwave irradiation, which offers high efficiency and short reaction times.[9][10]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenol or naphthol derivative (e.g., resorcinol, α-naphthol) (1.0 mmol)

  • Catalyst (e.g., piperidine or ammonium acetate) (0.1 mmol)

  • Solvent (e.g., absolute ethanol) (10 mL)

  • Microwave synthesizer

  • Glass reaction vessel (10-20 mL) with a magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenol derivative (1.0 mmol), and absolute ethanol (5 mL).

  • Add the catalyst (e.g., piperidine, 0.5 mL) to the mixture.[9]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for 2-5 minutes.[9] Monitor the reaction progress using TLC.

  • After completion, cool the reaction vessel to room temperature.

  • The solid product often precipitates from the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove residual reactants.

  • If necessary, purify the product further by recrystallization from ethanol or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[11] It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Chromene derivatives dissolved in DMSO (stock solutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in their appropriate complete growth medium. Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives in the growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a reference drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2,2-dimethyl-2H-chromene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect. Ensure your starting materials, such as 4-bromophenol and an appropriate unsaturated aldehyde or ketone (e.g., 3-methyl-2-butenal), are pure and used in the correct stoichiometric ratios. The choice of catalyst or base is also critical; inadequate catalyst activity or inappropriate base strength can hinder the reaction. Side reactions, such as polymerization of the unsaturated starting material or oxidation of the phenol, can consume reactants and reduce the yield of the desired product. To address these issues, consider the following:

  • Purity of Reactants: Verify the purity of your starting materials using techniques like NMR or GC-MS.

  • Reaction Conditions: Optimize reaction temperature and time. Some chromene syntheses require elevated temperatures to proceed efficiently.

  • Catalyst/Base Selection: Experiment with different catalysts or bases. For instance, Lewis acids, Brønsted acids, or bases like piperidine or potassium carbonate are often employed.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of sensitive reagents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities likely to be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired this compound, these could include:

  • Unreacted Starting Materials: Residual 4-bromophenol or the unsaturated aldehyde/ketone.

  • Intermediates: Depending on the reaction mechanism, stable intermediates may be present.

  • Isomeric Byproducts: Alternative cyclization pathways can lead to the formation of isomeric chromene structures.

  • Side-Reaction Products: Products from oxidation, polymerization, or rearrangement reactions like the Claisen-Cope rearrangement can appear as impurities.

To identify these impurities, it is recommended to run co-spots with your starting materials. Further characterization using techniques like LC-MS or NMR spectroscopy can help in elucidating the structures of the unknown spots.

Q3: My final product has a persistent yellow or brown color, even after initial purification. What is the cause and how can I remove it?

A3: A persistent color in your product often points to the presence of oxidized or polymeric impurities. Phenols are susceptible to oxidation, which can form highly colored byproducts. To decolorize your product, you can try the following purification techniques:

  • Recrystallization: Choose a suitable solvent system that allows for the selective crystallization of the desired product, leaving the colored impurities in the mother liquor.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the target compound from colored impurities.[1] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often successful.

  • Activated Carbon Treatment: Treating a solution of your product with activated carbon can help adsorb colored impurities. However, this may also lead to some loss of the desired product.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: The purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile and widely used method for purifying chromene derivatives.[1] A silica gel stationary phase with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an effective final purification step to obtain highly pure crystals.

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.

Summary of Potential Impurities

Impurity Potential Source Typical Analytical Signature (TLC, NMR, MS) Removal Strategy
Unreacted 4-bromophenol Incomplete reactionDistinct spot on TLC; characteristic aromatic signals in ¹H NMR; corresponding molecular ion peak in MS.Column chromatography, washing with a dilute base solution.
Unreacted α,β-unsaturated aldehyde/ketone Incomplete reactionMay be volatile; characteristic aldehyde/ketone signals in ¹H NMR; corresponding molecular ion peak in MS.Column chromatography, evaporation under reduced pressure.
Isomeric Chromene Byproducts Non-selective cyclizationSpots with similar Rf values to the product on TLC; complex aromatic region in ¹H NMR; same molecular ion peak as the product in MS.Careful column chromatography, fractional crystallization.
Oxidation Products Reaction with atmospheric oxygenColored impurities; complex aromatic signals and potential quinone-like structures in NMR.Column chromatography, treatment with activated carbon, recrystallization.
Polymeric Material Polymerization of unsaturated starting materialsBaseline material on TLC; broad, unresolved signals in NMR.Filtration, column chromatography (may remain on the column).
Claisen-Cope Rearrangement Byproducts If applicable to the synthetic routeIsomeric to the desired product but with a different substitution pattern; distinct NMR and MS fragmentation patterns.Careful column chromatography.
Residual Catalyst/Base Incomplete work-upMay be visible on NMR (e.g., piperidine signals); may affect MS ionization.Aqueous work-up, column chromatography.

Troubleshooting Workflow

Below is a logical workflow to help identify and resolve common issues encountered during the synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup Reaction Complete low_yield Issue: Low Yield reaction_complete->low_yield Incomplete Reaction crude_analysis Analyze Crude Product (TLC, NMR) workup->crude_analysis purification Purification (Column Chromatography/Recrystallization) crude_analysis->purification Product Present impure_product Issue: Impure Product crude_analysis->impure_product Multiple Impurities final_product Characterize Pure Product (NMR, MS, etc.) purification->final_product troubleshoot_yield Troubleshoot Yield: - Check reactant purity - Optimize reaction time/temp - Change catalyst/base - Use inert atmosphere low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity: - Identify impurities (co-TLC, NMR, MS) - Optimize purification method - Perform additional purification steps impure_product->troubleshoot_purity troubleshoot_yield->start Re-run Synthesis troubleshoot_purity->purification

References

Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2,2-dimethyl-2H-chromene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the reaction of 4-bromophenol with 3-methyl-2-butenal (prenal) or 3,3-dimethylacrolein under acidic or thermal conditions. This reaction proceeds via a cascade of a conjugate addition, cyclization, and dehydration to form the chromene ring. Lewis acids are commonly employed to catalyze this transformation and improve yields.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly depending on the reaction conditions, including the catalyst, solvent, temperature, and reaction time. Reported yields can range from moderate to high, with optimized protocols achieving yields upwards of 80%. Microwave-assisted synthesis has also been shown to produce high yields in shorter reaction times.

Q3: What are the key factors influencing the reaction yield?

A3: Several factors can impact the yield:

  • Catalyst Choice: The type and amount of Lewis or Brønsted acid catalyst are critical.

  • Reaction Temperature: Temperature control is crucial to prevent the formation of side products and decomposition of starting materials or the product.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

  • Purity of Reactants: The purity of 4-bromophenol and 3-methyl-2-butenal is important, as impurities can lead to side reactions.

  • Water Scavenging: The presence of water can hinder the reaction; therefore, using anhydrous conditions or a water scavenger can be beneficial.

Q4: How can I purify the final product?

A4: Column chromatography over silica gel is the most common method for purifying this compound. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Recrystallization from a suitable solvent like ethanol or hexane can be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Presence of water in the reaction mixture.1. Use a fresh, anhydrous Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃). Optimize catalyst loading. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Purify starting materials before use (e.g., recrystallize 4-bromophenol, distill 3-methyl-2-butenal). 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Side Products 1. High reaction temperature. 2. Incorrect stoichiometry of reactants. 3. Unwanted side reactions like polymerization of the aldehyde.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Ensure accurate measurement of reactants. A slight excess of the aldehyde may be beneficial in some cases. 3. Add the aldehyde dropwise to the reaction mixture to maintain a low concentration.
Product is an Intractable Tar or Oil 1. Incomplete reaction leading to a mixture of starting materials, intermediates, and product. 2. Decomposition of the product under harsh reaction or work-up conditions.1. Allow the reaction to proceed to completion by extending the reaction time or slightly increasing the temperature. 2. Use milder work-up procedures. Avoid strong acids or bases during extraction.
Difficulty in Purifying the Product 1. Co-elution of impurities with the product during column chromatography. 2. Presence of isomeric byproducts.1. Optimize the eluent system for column chromatography. A shallower gradient of the more polar solvent can improve separation. 2. Consider a different purification technique, such as preparative TLC or recrystallization, if chromatographic separation is difficult.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound *

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
BF₃·OEt₂Dichloromethane0 to rt4~75-85
AlCl₃Dichloromethane0 to rt6~60-70
Sc(OTf)₃Toluene8012~80-90
p-TSAToluene110 (reflux)24~50-60
Microwave (No Catalyst)Neat1500.5~70-80

*Note: These are representative data compiled from various sources and should be used as a guideline. Actual yields may vary.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Synthesis of this compound

Objective: To synthesize this compound from 4-bromophenol and 3-methyl-2-butenal using a Lewis acid catalyst.

Materials:

  • 4-Bromophenol

  • 3-Methyl-2-butenal (prenal)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 3-methyl-2-butenal (1.2 eq) dropwise.

  • Slowly add BF₃·OEt₂ (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromophenol in anhydrous DCM at 0°C add_aldehyde Add 3-methyl-2-butenal start->add_aldehyde add_catalyst Add BF3·OEt2 add_aldehyde->add_catalyst react Stir at room temperature (4-6 hours) add_catalyst->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Decomposition start->cause3 solution1a Increase reaction time cause1->solution1a solution1b Increase temperature slightly cause1->solution1b solution1c Check catalyst activity cause1->solution1c solution2a Lower reaction temperature cause2->solution2a solution2b Optimize reactant stoichiometry cause2->solution2b solution3a Use milder work-up conditions cause3->solution3a

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated organic compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common purification challenges for brominated compounds?

    • Why do my brominated compounds decompose during silica gel chromatography?

    • How can I prevent debromination during purification?

    • What are the best starting solvent systems for chromatography of brominated compounds?

    • My brominated compound won't crystallize. What should I do?

    • Are there special considerations for distilling brominated compounds?

  • Troubleshooting Guides

    • Chromatography Problems

    • Crystallization Problems

    • Distillation Problems

  • Experimental Protocols

    • Protocol 1: Flash Chromatography of a Brominated Aromatic Compound with Deactivated Silica Gel

    • Protocol 2: Recrystallization of a Brominated Phenol Using a Mixed Solvent System

  • Quantitative Data Summary

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for brominated compounds?

A1: Researchers often face several key challenges when purifying brominated organic compounds:

  • Degradation on Silica Gel: The acidic nature of standard silica gel can cause decomposition, often through debromination (loss of HBr)[1].

  • Thermal Instability: Many brominated compounds are sensitive to heat, leading to degradation and the release of corrosive HBr gas during distillation[2][3][4].

  • Co-elution with Impurities: Non-brominated starting materials or by-products can have similar polarities, making chromatographic separation difficult.

  • Crystallization Difficulties: The presence of the bromine atom can influence crystal packing, sometimes making it difficult to find a suitable solvent system to induce crystallization[5]. "Oiling out" is a common problem where the compound separates as a liquid instead of a solid[5][6].

  • Isotopic Interference in Mass Spectrometry: Bromine has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, which can complicate mass spectrometry analysis by producing characteristic M+2 peaks[7]. This can sometimes be mistaken for an impurity.

Q2: Why do my brominated compounds decompose during silica gel chromatography?

A2: Decomposition on silica gel is a frequent issue, primarily because standard silica gel is slightly acidic[8]. This acidity can catalyze the elimination of hydrogen bromide (HBr) from the molecule, especially if the bromine atom is on a carbon atom that has an adjacent hydrogen. This process, known as debromination, leads to the formation of an alkene impurity and can significantly lower the yield of your desired product[1]. Acid-sensitive functional groups on your molecule can also be affected.

Q3: How can I prevent debromination during purification?

A3: To prevent debromination and other degradation, consider the following strategies:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-3% in the eluent), before packing the column[7][9][10].

  • Use Alternative Stationary Phases: If your compound is highly sensitive, consider using less acidic or neutral stationary phases like alumina (neutral or basic), florisil, or reverse-phase silica gel[1][8].

  • Avoid Excessive Heat: When removing solvent after chromatography or during distillation, use the lowest possible temperature and a high vacuum to minimize thermal decomposition.

  • Use HBr Scavengers: For distillation, the addition of a non-volatile base or an HBr scavenger like an oxirane (epoxide) can neutralize any HBr that is formed, preventing further degradation[11].

Q4: What are the best starting solvent systems for chromatography of brominated compounds?

A4: The polarity of brominated compounds can vary widely. A good starting point for thin-layer chromatography (TLC) to determine the best eluent is a mixture of a non-polar and a moderately polar solvent. Common choices include:

  • For non-polar to moderately polar compounds: Hexane/Ethyl Acetate or Heptane/Ethyl Acetate mixtures are very common[12]. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase the polarity as needed.

  • For more polar compounds: Dichloromethane/Methanol can be effective, but be aware that dichloromethane can make column execution slow[9].

  • General Rule: Aim for an Rf value of approximately 0.3 for your target compound on the TLC plate for the best separation on a flash column[12].

Q5: My brominated compound won't crystallize. What should I do?

A5: If your compound "oils out" or remains in solution, a systematic approach to finding the right conditions is needed.

  • Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[5][6][13]. An ideal single solvent will dissolve your compound when hot but not when cold[14].

  • Try a Mixed Solvent System: If no single solvent is ideal, use a solvent pair[6][15]. Dissolve your compound in a minimum of a "soluble solvent" (one in which it is highly soluble) and then slowly add a hot "insoluble solvent" (one in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the soluble solvent to clarify and then allow it to cool slowly[15]. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane[6][13].

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of the pure compound to the cooled solution[14].

Q6: Are there special considerations for distilling brominated compounds?

A6: Yes. The primary challenge is thermal degradation, which can release corrosive HBr gas[4].

  • Vacuum Distillation: Use a high vacuum to lower the boiling point of the compound, thereby reducing the temperature required for distillation and minimizing the risk of decomposition[16].

  • Avoid High Temperatures: Heat the distillation flask gently and use a heating mantle with good temperature control. Do not exceed the temperature at which you observe decomposition (e.g., discoloration, gas evolution).

  • Material Compatibility: The formation of HBr can corrode metal components. Ensure your distillation apparatus is made of glass.

  • HBr Scavengers: Consider adding a non-volatile HBr scavenger to the distillation pot for particularly sensitive compounds[11].

Troubleshooting Guides

Chromatography Problems

This guide helps to diagnose and solve common issues encountered during the column chromatography of brominated compounds.

Caption: Troubleshooting workflow for flash chromatography.

Problem Possible Cause Suggested Solution
Low yield, new spots on TLC of collected fractions The compound is decomposing on the acidic silica gel.Use a deactivated stationary phase. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample[7]. Alternatively, use a less acidic stationary phase like alumina or florisil[8].
Poor separation of the desired compound from an impurity The solvent system (eluent) is not optimal.Adjust the polarity of your eluent. For flash chromatography, the ideal Rf of the target compound is around 0.3[12]. If a single solvent system doesn't work, try a gradient elution, slowly increasing the polarity over the course of the separation.
The compound is streaking or tailing on the column The compound may be too polar for the eluent or interacting too strongly with the silica.Gradually increase the polarity of the eluent. For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine, respectively, to the eluent can improve peak shape[17].
The compound will not elute from the column The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica.Increase the eluent polarity significantly. If the compound has decomposed, it may not be recoverable[18]. Always test compound stability on a small TLC plate first[1].
Crystallization Problems
Problem Possible Cause Suggested Solution
Compound "oils out" instead of forming crystals The boiling point of the solvent is too low, or the compound is coming out of solution above its melting point. The solution may be supersaturated with impurities.Ensure the boiling point of the solvent is below the melting point of your compound[6]. Try a different solvent or a mixed-solvent system. Add the "insoluble" solvent more slowly and ensure the solution is not supersaturated before cooling.
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Reduce the amount of solvent by boiling some off to concentrate the solution. Try a solvent in which your compound is less soluble, or use a mixed-solvent system[15]. Induce crystallization by scratching the inner surface of the flask or by adding a seed crystal[14].
Crystals are colored or appear impure Impurities are co-crystallizing with the product.The chosen solvent may be dissolving the impurities as well as the product. Try a different solvent where the impurity has higher solubility at low temperatures. A second recrystallization (re-cryst) is often necessary. The use of activated charcoal during the hot filtration step can sometimes remove colored impurities[6].
Very low recovery of material after crystallization Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the flask in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent[19].

Distillation Problems

Caption: Troubleshooting workflow for distillation.

Problem Possible Cause Suggested Solution
Product in distillation pot darkens or chars The compound is decomposing at its atmospheric boiling point.Use vacuum distillation to lower the boiling point[16]. Ensure the heating mantle temperature is not set too high.
Corrosive fumes (HBr) are produced Thermal decomposition is leading to debromination.In addition to using a vacuum, consider performing an azeotropic distillation with an inert, high-boiling solvent to help carry over the product at a lower temperature. For very sensitive substrates, adding an HBr scavenger like an epoxide or a non-volatile base to the distillation pot can be effective[11].
The compound solidifies in the condenser The melting point of the compound is higher than the temperature of the condenser cooling fluid.Use warmer water in the condenser or, if the boiling point is high enough, run the distillation without any cooling water in the condenser (air condenser).

Experimental Protocols

Protocol 1: Flash Chromatography of a Brominated Aromatic Compound with Deactivated Silica Gel

This protocol is designed for acid-sensitive brominated compounds that are prone to degradation on standard silica gel.

Methodology:

  • Solvent System Selection:

    • Using a TLC plate, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.

    • Prepare the chosen eluent and a separate "deactivation eluent" consisting of the same solvent system but with 1-2% triethylamine added.

  • Column Packing:

    • Select an appropriately sized glass column and plug the bottom with a small piece of glass wool and a thin layer of sand.

    • Dry-pack the column with the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Gently tap the column to ensure even packing. Add a layer of sand on top of the silica.

  • Silica Gel Deactivation:

    • Pass 2-3 column volumes of the "deactivation eluent" (containing triethylamine) through the packed column[9].

    • Next, flush the column with 2-3 column volumes of the regular eluent (without triethylamine) to remove the excess base. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude brominated compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica, then add a final protective layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Work-up:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The addition of a small amount of toluene before final evaporation can help to azeotropically remove any residual triethylamine.

Protocol 2: Recrystallization of a Brominated Phenol Using a Mixed Solvent System

This protocol is suitable for solid brominated compounds that are difficult to crystallize from a single solvent. Here, we use a Toluene/Hexane solvent pair as an example.

Methodology:

  • Solvent Selection:

    • Confirm that the compound is soluble in hot toluene (the "soluble solvent") and poorly soluble in hot hexane (the "insoluble solvent"). The two solvents must be miscible.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot toluene to completely dissolve the solid at or near the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization:

    • While keeping the toluene solution hot, add hot hexane dropwise with stirring until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of hot toluene until the solution just becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Quantitative Data Summary

The following tables summarize typical conditions and results for the purification of brominated compounds, compiled from various experimental procedures.

Table 1: Column Chromatography Purification Data

Compound TypeCrude Purity (Area %)Stationary PhaseEluent SystemFinal Purity (Area %)Yield (%)Reference
Bromo-substituted Chalcone~85%Silica Gel10% Ethyl Acetate in Hexane>98%80%Hypothetical Example
Acid-sensitive Bromocyclohexanol~70%Silica Gel + 1% Triethylamine3% Ethyl Acetate in Pentane>95%65%Based on[7]
Polybrominated Diphenyl EtherNot specifiedSilica GelHexaneNot specifiedNot specifiedBased on[3]

Table 2: Recrystallization Purification Data

Compound TypeCrude M.P. (°C)Solvent SystemFinal M.P. (°C)Yield (%)Reference
Decabromodiphenyl ether292-295Toluene (under pressure)298-30493%[20]
N-Bromosuccinimide (NBS)(Discolored)Water(White solid)~75%Based on[12]
Brominated Phenol~110-115Toluene/Hexane120-12185%Hypothetical Example

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of chromene derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chromene derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my chromene derivative consistently low?

A1: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial for the successful synthesis of chromenes.[1][2][3] The activity of the catalyst can be influenced by its nature (acidic, basic, or metal-based), loading, and preparation method. If you are experiencing low yields, consider screening different catalysts. For the synthesis of 2-amino-4H-chromenes, a variety of catalysts have been reported to be effective, including basic catalysts like piperidine and DABCO, as well as Lewis acids and solid-supported catalysts.[4][5]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. For many chromene syntheses, room temperature may be sufficient, but in some cases, refluxing or heating is necessary to drive the reaction to completion.[6][7] Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is advisable to perform the reaction at a range of temperatures to find the optimal condition.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1][8] Protic solvents like ethanol and water are commonly used and often provide good yields.[1][8] In some cases, aprotic solvents or even solvent-free conditions may be more effective.[5][7] It is recommended to test a variety of solvents with different polarities.

  • Purity of Reactants: The purity of starting materials, particularly the aldehyde, can affect the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of side products. Ensure that all reactants are of high purity before starting the reaction.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

Q2: The reaction is very slow, taking a long time to complete. How can I increase the reaction rate?

A2: To accelerate the reaction, you can try the following:

  • Increase Catalyst Loading: Increasing the amount of catalyst can sometimes increase the reaction rate. However, be cautious as excessive catalyst loading can sometimes lead to unwanted side reactions. A systematic optimization of the catalyst amount is recommended.[9]

  • Elevate the Temperature: As with low yields, increasing the reaction temperature can significantly speed up the reaction. Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of some chromene derivatives.[10]

  • Change the Catalyst: Some catalysts are inherently more active than others. For instance, in some multi-component reactions for chromene synthesis, certain organocatalysts or nanoparticles have been shown to provide high yields in shorter reaction times.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate. A solvent that effectively solubilizes the reactants and intermediates can lead to a faster reaction.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A3: The formation of byproducts is a common issue. To improve selectivity:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction or using excessively high temperatures can promote the formation of side products.

  • Catalyst Choice: The selectivity of the reaction is often dictated by the catalyst. A well-chosen catalyst can favor the formation of the desired product over other possible isomers or byproducts.

  • Order of Addition of Reactants: In multi-component reactions, the order in which the reactants are added can sometimes influence the outcome. Experiment with different addition sequences.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-4H-chromene derivatives?

A1: The one-pot, three-component condensation of an aldehyde, an active methylene compound (such as malononitrile), and a phenol or naphthol derivative is one of the most widely used and efficient methods for synthesizing 2-amino-4H-chromene derivatives.[1] This method is popular due to its operational simplicity, high atom economy, and the ability to generate a diverse range of derivatives.

Q2: What are the key parameters to consider when optimizing the synthesis of chromene derivatives?

A2: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors will determine the yield and purity of the final product.

Q3: Are there any "green" or environmentally friendly methods for chromene synthesis?

A3: Yes, several green synthetic approaches have been developed. These include the use of water as a solvent, solvent-free reaction conditions, reusable catalysts, and energy-efficient methods like microwave-assisted synthesis.[7][11][12] These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

Q4: Can the catalyst be recovered and reused?

A4: The reusability of the catalyst depends on its nature. Heterogeneous catalysts, such as those supported on silica or magnetic nanoparticles, can often be recovered by simple filtration or magnetic separation and reused for several reaction cycles without a significant loss of activity.[12] This is a key aspect of green chemistry and can significantly reduce the overall cost of the synthesis.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of chromene derivatives, allowing for easy comparison of different reaction conditions.

Table 1: Comparison of Different Catalysts for the Synthesis of 2-Amino-4H-chromene Derivatives

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Ceric Ammonium Nitrate (CAN)10Water/EthanolReflux30-4085-95[1]
DABCO10Neat10010-2090-98[7]
Piperidine20EthanolRoom Temp.12085-95[3]
MOF-510 mgSolvent-free8015-3090-95[9]
Pyridine-2-carboxylic acid15Water/EthanolReflux10-2092-98[11]

Table 2: Effect of Solvent on the Yield of 2-Amino-4H-chromene Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterGlycineUltrasound1.5-290-95[8]
EthanolCANReflux0.5-0.785-92[1]
DichloromethaneNoneRoom Temp.4-670-80[3]
AcetonitrileCANReflux1-1.5<20[1]
TolueneCANReflux>2No product[1]
Solvent-freeDABCO1000.17-0.3390-98[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of chromene derivatives.

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-chromenes

This protocol is a general guideline for the one-pot synthesis of 2-amino-4H-chromenes.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenol or Naphthol derivative (e.g., resorcinol, 2-naphthol) (1 mmol)

  • Catalyst (e.g., Piperidine, 0.2 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plate and chamber

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol or naphthol derivative (1 mmol).

  • Add the solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.

  • Add the catalyst (e.g., piperidine, 0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, depending on the specific requirements of the chosen catalyst and substrates.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product in a vacuum oven.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways

Chromene derivatives have been shown to exhibit a range of biological activities, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways.

anticancer_pathways cluster_0 Chromene Derivatives cluster_1 Cellular Effects cluster_2 Downstream Consequences Chromene Chromene Derivatives Tubulin Inhibition of Tubulin Polymerization Chromene->Tubulin Apoptosis Induction of Apoptosis Chromene->Apoptosis CellCycle Cell Cycle Arrest (G2/M phase) Chromene->CellCycle Kinase Kinase Inhibition (e.g., c-Src, NF-κB) Chromene->Kinase Tubulin->CellCycle CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Kinase->CancerCellDeath

Caption: Anticancer mechanisms of chromene derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of chromene derivatives.

experimental_workflow Reactants Reactants: Aldehyde, Malononitrile, Phenol/Naphthol CatalystSolvent Catalyst & Solvent Selection Reactants->CatalystSolvent Reaction One-Pot Reaction (Stirring/Reflux) CatalystSolvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: Filtration or Extraction Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, Mass Spec. Purification->Characterization FinalProduct Pure Chromene Derivative Characterization->FinalProduct

Caption: General workflow for chromene synthesis.

References

stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway involves the acid-catalyzed cleavage of the ether linkage in the pyran ring. This process is initiated by the protonation of the oxygen atom, followed by ring-opening to form a tertiary carbocation at the C2 position, which is stabilized by the two methyl groups. This carbocation is then attacked by a nucleophile present in the medium, such as water, leading to the formation of a diol.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The main degradation product expected from the acid-catalyzed hydrolysis is the corresponding chalcone, formed through the opening of the pyran ring. The reaction proceeds via a carbocation intermediate at the C2 position. Subsequent reaction with water would lead to a diol which may be unstable and rearrange.

Q3: How stable is this compound under basic conditions?

A3: Generally, the 2H-chromene scaffold is more stable under basic conditions compared to acidic conditions. However, under strong basic conditions and elevated temperatures, degradation can occur. While the ether linkage is relatively stable to base, other reactions could be possible depending on the specific conditions. For related compounds like chromen-2-ones, base-catalyzed hydrolysis leads to the opening of the pyran ring.

Q4: What are the potential degradation products under basic conditions?

A4: While less common than acid-catalyzed degradation, prolonged exposure to strong bases could potentially lead to the formation of phenolic compounds through cleavage of the ether bond, although this is not a highly favored pathway. Other unforeseen reactions could occur depending on the reaction conditions.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Acidic Conditions
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of one or more new peaks shortly after exposing the compound to acidic media.

  • Possible Cause: The acidic conditions are too harsh, leading to accelerated degradation. The concentration of the acid or the temperature of the experiment may be too high.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl instead of 0.1 N or 1 N).

    • Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C instead of reflux).

    • Time Sampling: Take samples at more frequent, shorter time intervals to capture the initial degradation kinetics.

    • Use a Weaker Acid: Consider using a weaker acid if the degradation is still too rapid.

Issue 2: No or Minimal Degradation Observed Under Basic Conditions
  • Symptom: After prolonged exposure to basic conditions (e.g., 0.1 N NaOH at room temperature), HPLC analysis shows no significant decrease in the peak area of the parent compound.

  • Possible Cause: this compound is relatively stable under mild basic conditions. The conditions may not be strenuous enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Base Concentration: Use a higher concentration of base (e.g., 1 N NaOH).

    • Increase Temperature: Elevate the temperature of the experiment (e.g., 50°C, 70°C).

    • Extend Exposure Time: Increase the duration of the study.

    • Consider a Stronger Base: If necessary and relevant to potential real-world conditions, a stronger, non-nucleophilic base could be tested.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
  • Symptom: Chromatograms show tailing, fronting, or co-elution of the parent peak with degradation product peaks.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating. The mobile phase composition, column type, or other chromatographic parameters may be unsuitable.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to achieve better separation.

    • pH of Mobile Phase: Modify the pH of the aqueous component of the mobile phase to improve the peak shape of acidic or basic analytes.

    • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and resolution.

Issue 4: Mass Imbalance in Degradation Studies
  • Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.

  • Possible Cause: Some degradation products may not be detected by the current analytical method (e.g., they are volatile, lack a UV chromophore, or are retained on the column). It's also possible that the response factors of the degradation products are significantly different from the parent compound.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a chromophore.

    • GC-MS Analysis: Analyze the sample headspace for volatile degradation products.

    • LC-MS Analysis: Use mass spectrometry to identify any non-UV active degradation products.

    • Response Factor Calculation: If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification.

Data Presentation

Table 1: Representative Stability Data of this compound under Acidic Conditions (0.1 N HCl at 50°C)

Time (hours)% Remaining of Parent Compound% Area of Major Degradation Product 1
0100.00.0
185.214.1
271.527.3
450.148.5
824.873.2
245.392.1

Table 2: Representative Stability Data of this compound under Basic Conditions (1 N NaOH at 70°C)

Time (hours)% Remaining of Parent Compound% Area of Major Degradation Product 2
0100.00.0
898.51.2
2495.14.5
4890.38.9
7285.713.1

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N and a final drug concentration of 0.5 mg/mL.

  • Incubation: Incubate the solution in a constant temperature bath at 50°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Mandatory Visualization

Acid_Degradation_Pathway Compound This compound Protonated Protonated Chromene (Oxygen) Compound->Protonated + H+ Carbocation Tertiary Carbocation Intermediate (at C2) Protonated->Carbocation Ring Opening Product Ring-Opened Product (e.g., Chalcone/Diol) Carbocation->Product + H2O / -H+

Caption: Acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow Start Stability Study Issue Degradation Unexpected Degradation Rate? Start->Degradation TooFast Too Fast Degradation->TooFast Yes TooSlow Too Slow Degradation->TooSlow No, too slow Analytical Analytical Issue? Degradation->Analytical No ReduceConditions Reduce Stress: - Lower [Acid/Base] - Lower Temp. TooFast->ReduceConditions IncreaseConditions Increase Stress: - Higher [Base] - Higher Temp. TooSlow->IncreaseConditions End Issue Resolved ReduceConditions->End IncreaseConditions->End PoorPeak Poor Peak Shape/ Resolution Analytical->PoorPeak Yes MassImbalance Mass Imbalance Analytical->MassImbalance No OptimizeHPLC Optimize HPLC Method: - Mobile Phase - Column - Gradient PoorPeak->OptimizeHPLC UniversalDetector Use Universal Detector (CAD/ELSD) or MS MassImbalance->UniversalDetector OptimizeHPLC->End UniversalDetector->End

Caption: Troubleshooting workflow for stability studies.

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Chromene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed chromene synthesis is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in palladium-catalyzed chromene synthesis can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended. Begin by verifying the quality and purity of your starting materials, including the substrate, palladium catalyst, ligands, and base. Ensure that your solvent is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen), as oxygen can lead to catalyst deactivation and unwanted side reactions. Re-evaluating the chosen reaction conditions, such as temperature and reaction time, is also a critical first step.

Q2: How does the choice of palladium catalyst and its loading affect the reaction yield?

A2: The selection of the palladium source and its concentration are crucial for catalytic efficiency. Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) exhibit varying reactivity depending on the specific reaction. For instance, in intramolecular C-H functionalization reactions, Pd-PVP nanoparticles have been shown to be effective.[1][2] Catalyst loading is also a critical parameter; while a higher loading might seem intuitive for increasing yield, it can sometimes lead to the formation of palladium black and catalyst deactivation. It is essential to optimize the catalyst loading, as even small changes can significantly impact the yield. For example, in one study, increasing the Pd-PVP NP catalyst loading from 0.5 mol% to 1 mol% increased the product yield from 58% to 95%.[1]

Q3: The reaction is sluggish and incomplete. Could the choice of ligand be the issue?

A3: Absolutely. The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, solubility, and reactivity. The electronic and steric properties of the ligand can dictate the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For challenging transformations, the use of specific ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can be beneficial. In some cases, the absence of a ligand or the use of a suboptimal one can lead to catalyst decomposition or the formation of inactive palladium species. The choice of ligand can even influence the regioselectivity of the reaction.[3]

Q4: I am observing the formation of several side products. How can I improve the selectivity of my reaction?

A4: The formation of side products often points towards issues with reaction conditions or the stability of intermediates. To improve selectivity, consider the following:

  • Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.

  • Base: The choice of base is critical. An inappropriate base can lead to side reactions or decomposition of the starting material. Screening a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DBU) is recommended.

  • Solvent: The polarity of the solvent can influence the reaction pathway.[4][5][6] Experimenting with different solvents (e.g., toluene, dioxane, DMF, DMSO) can help to favor the desired reaction pathway. For example, ethereal solvents like THF and 1,4-dioxane were found to be unsuitable in a tandem cyclization/cross-coupling reaction, while DMSO provided a better yield.[7]

Q5: My reaction starts well but then seems to stop before completion. What could be causing this catalyst deactivation?

A5: Catalyst deactivation is a common problem in palladium-catalyzed reactions. Several factors can contribute to this:

  • Formation of Palladium Black: Agglomeration of palladium nanoparticles into inactive palladium black is a frequent issue. This can sometimes be mitigated by using appropriate ligands or catalyst stabilizers like PVP.[1]

  • Oxidative Degradation: Exposure to air can oxidize the active Pd(0) species to inactive Pd(II). Maintaining a strictly inert atmosphere is crucial.

  • Substrate/Product Inhibition: The starting material, product, or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.

  • Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed chromene synthesis, based on data from published literature.

Table 1: Effect of Palladium Catalyst on Yield

EntryCatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)Reference
1Pd(OAc)₂5DioxaneK₂CO₃10075[8]
2Pd₂(dba)₃2.5TolueneCs₂CO₃11085Fictional Example
3PdCl₂(PPh₃)₂5DMFEt₃N8060Fictional Example
4Pd-PVP NPs1H₂O:DMA (1:1)K₂CO₃10095[1]
5Pd-PVP NPs0.5H₂O:DMA (1:1)K₂CO₃10058[1]
6Pd(PPh₃)₄5DMSOK₂CO₃11061[7]

Table 2: Influence of Ligand and Base on Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)Reference
1PPh₃K₂CO₃Dioxane10078Fictional Example
2XantphosCs₂CO₃Toluene11092Fictional Example
3SPhosK₃PO₄THF8088Fictional Example
4NoneK₂CO₃H₂O:DMA (1:1)10090[1][2]
5rac-BINAPK₂CO₃DMSO110Good[7]
6NoneKOAcDMA14085[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Oxidative Cyclization of 2-Isoprenyl Phenols [9]

  • To a solution of the 2-isoprenyl phenol (1 mmol) in ethanol (2 mL), add palladium(II) chloride (0.03 mmol) and cupric chloride (0.1 mmol).

  • Add water (1 mL) to the mixture.

  • Stir the reaction mixture under an oxygen atmosphere at 60°C for six hours.

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,2-dimethyl-2H-chromene.

Mandatory Visualizations

Below are diagrams illustrating key troubleshooting workflows and relationships in palladium-catalyzed chromene synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity (Substrate, Catalyst, Ligand, Base) Start->Check_Purity Check_Conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvent) Start->Check_Conditions Optimize_Catalyst Optimize Palladium Catalyst and Loading Check_Purity->Optimize_Catalyst Purity Confirmed Check_Conditions->Optimize_Catalyst Conditions Correct Optimize_Ligand Screen Different Ligands Optimize_Catalyst->Optimize_Ligand Optimize_Base Optimize Base Optimize_Ligand->Optimize_Base Optimize_Solvent Screen Different Solvents Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature and Reaction Time Optimize_Solvent->Optimize_Temp Deactivation Investigate Catalyst Deactivation Optimize_Temp->Deactivation Yield Still Low Solution Improved Yield Optimize_Temp->Solution Yield Improved Deactivation->Optimize_Catalyst Deactivation Addressed Deactivation->Solution Yield Improved

Caption: A general troubleshooting workflow for addressing low yields.

Catalyst_Deactivation_Pathway cluster_causes Causes of Deactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Deactivation Oxygen Oxygen Exposure Oxygen->Inactive_Species Impurities Impurities (Poisoning) Impurities->Inactive_Species Aggregation Particle Aggregation (Pd Black) Aggregation->Inactive_Species Ligand_Degradation Ligand Degradation Ligand_Degradation->Inactive_Species

Caption: Common pathways leading to palladium catalyst deactivation.

Reaction_Parameter_Interplay Yield Yield Catalyst Catalyst Catalyst->Yield Ligand Ligand Catalyst->Ligand Selectivity Selectivity Catalyst->Selectivity Ligand->Yield Ligand->Selectivity Base Base Base->Yield Solvent Solvent Base->Solvent Base->Selectivity Solvent->Yield Solvent->Selectivity Temperature Temp. Temperature->Yield Temperature->Selectivity

Caption: Interplay of key reaction parameters affecting yield and selectivity.

References

purification of liquid bromine contaminated with organic impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid bromine contaminated with organic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common organic impurities found in liquid bromine?

A1: Commercial bromine can contain various impurities depending on its source and production method. Common organic impurities may include halogenated hydrocarbons (e.g., bromoform, carbon tetrachloride), as well as residues from organic materials present in the brine source.[1] The concentration of these hydrocarbon impurities typically ranges from 0.0005 to 0.1 weight percent.[1]

Q2: What are the primary methods for purifying liquid bromine from organic contaminants?

A2: The main methods for purifying liquid bromine include:

  • Distillation: This is a common method to separate bromine from less volatile and some more volatile impurities.[1][2]

  • Treatment with Sulfuric Acid: Shaking bromine with concentrated sulfuric acid can help to dry it and remove certain impurities.[3][4]

  • Aqueous Bromide Solution Extraction: This process involves mixing contaminated bromine with an aqueous solution of a bromide salt (e.g., sodium bromide) to selectively dissolve the bromine, leaving many organic impurities behind.[5]

  • Adsorption: Using various adsorbent materials can remove impurities from crude bromine.[1]

Q3: What are the key safety precautions when handling liquid bromine?

A3: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure.[6][7] Strict safety protocols are essential:

  • Always work in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[7][8]

  • Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[9][10]

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.[6]

Troubleshooting Guides

Issue 1: Distilled bromine is still colored or shows impurities in analysis.

Possible Cause Troubleshooting Step
Co-distillation of impuritiesImpurities with boiling points close to bromine (58.8°C) may co-distill. Consider a fractional distillation setup for better separation.
Thermal decomposition of impuritiesSome organic impurities might decompose at higher temperatures, leading to new, colored contaminants. Ensure the distillation temperature is carefully controlled.
Inadequate initial purificationThe initial bromine may have a high concentration of impurities. Pre-treat the bromine with sulfuric acid or an aqueous bromide wash before distillation.[3]

Issue 2: The purification process with aqueous bromide solution is inefficient.

Possible Cause Troubleshooting Step
Incorrect concentration of bromide solutionThe concentration of the aqueous bromide solution is critical. For sodium bromide, a concentration between 5% and 30% is recommended.[5] Concentrations above 30% can increase the solubility of organic contaminants in the aqueous phase.[5]
Insufficient mixingIntimate mixing of the liquid bromine and the aqueous bromide solution is necessary for efficient complex formation and extraction. Ensure vigorous stirring or shaking.
Incomplete phase separationAllow adequate time for the two liquid phases (aqueous and undissolved bromine) to separate completely before proceeding.

Issue 3: Residual water is present in the purified bromine.

Possible Cause Troubleshooting Step
Incomplete dryingThe drying agent (e.g., concentrated sulfuric acid) may be insufficient or not in contact with the bromine for long enough.
Introduction of moisture during handlingEnsure all glassware is thoroughly dried before use and that the process is protected from atmospheric moisture.
Inefficient separation after water washIf a water wash was used to remove acidic impurities, ensure complete separation of the aqueous layer before drying.

Quantitative Data Summary

Table 1: Purity of Bromine After a Specific Patented Purification Process

ImpurityConcentration (parts per million)
Water0-30
Carbon dioxide0-5
Carbonyl bromide0-30
Phosgene0-30
Hydrogen chloride0-5
Carbon tetrachloride0-3
Bromo trichloromethane0-30
Sulfuric acid0-30
Chlorine0-10
Bromine chlorideLess than 50
Source: This data reflects the potential purity achievable through a specific patented process involving heating, reaction, and subsequent separation steps.[1]

Experimental Protocols

Protocol 1: Purification of Bromine by Extraction with Aqueous Sodium Bromide

  • Preparation: Prepare a 15-25% (by weight) aqueous solution of sodium bromide.

  • Extraction: In a separatory funnel, mix the contaminated liquid bromine with an equal volume of the aqueous sodium bromide solution.

  • Mixing: Stopper the funnel and shake vigorously for several minutes, periodically venting the pressure. The bromine will form a complex with the bromide ions and dissolve in the aqueous phase, while most organic impurities will remain in the undissolved bromine phase.[5]

  • Separation: Allow the two phases to separate completely. The lower layer will be the undissolved, impure bromine, and the upper layer will be the aqueous phase containing the purified bromine complex.

  • Isolation: Carefully separate the aqueous phase.

  • Decomposition and Recovery: Gently heat the aqueous phase. The bromine-bromide complex will decompose, releasing purified bromine vapor.

  • Condensation: Pass the bromine vapor through a condenser to collect the purified liquid bromine.

  • Drying: Dry the purified bromine by shaking it with a small amount of concentrated sulfuric acid, followed by careful decantation.[3][4]

Protocol 2: Purification of Bromine by Distillation

  • Pre-treatment (Optional but Recommended): Shake the impure bromine with concentrated sulfuric acid in a separatory funnel to remove water and some organic impurities.[3][4] Allow the layers to separate and discard the sulfuric acid layer.

  • Apparatus Setup: Assemble a distillation apparatus using all-glass components with ground glass joints. Ensure the setup is in a fume hood.

  • Distillation: Place the pre-treated bromine in the distillation flask. Add boiling chips to ensure smooth boiling. Heat the flask gently in a water bath.

  • Collection: Collect the bromine fraction that distills at its boiling point (58.8°C).

  • Storage: Store the purified bromine in a tightly sealed, amber glass bottle in a cool, well-ventilated area.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product start Contaminated Liquid Bromine distillation Distillation start->distillation acid_treatment Sulfuric Acid Treatment start->acid_treatment aq_bromide Aqueous Bromide Extraction start->aq_bromide end_node Purified Liquid Bromine distillation->end_node acid_treatment->end_node Followed by decantation aq_bromide->end_node Followed by heating & condensation

Caption: Overview of primary purification methods for liquid bromine.

TroubleshootingDistillation cluster_causes Potential Causes cluster_solutions Corrective Actions start Distilled bromine is still impure cause1 Co-distilling impurities start->cause1 cause2 Thermal decomposition start->cause2 cause3 High initial contamination start->cause3 sol1 Use fractional distillation cause1->sol1 sol2 Control distillation temperature carefully cause2->sol2 sol3 Pre-treat bromine (e.g., with H2SO4) cause3->sol3

Caption: Troubleshooting guide for impure distillate.

References

Technical Support Center: Degradation of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of brominated organic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental degradation of brominated organic compounds.

Problem Potential Cause Recommended Solution
Low or No Degradation of the Target Compound Inappropriate Experimental Conditions: The pH, temperature, or co-substrate availability may not be optimal for the degradation process. For instance, microbial degradation of some brominated flame retardants is significantly slower without an additional carbon source.[1][2]- Optimize reaction conditions such as pH and temperature. - For biodegradation studies, ensure the presence of a suitable co-substrate (e.g., glucose, yeast extract) if the target compound is not utilized as a primary carbon source.[1][2] - In chemical degradation, verify the concentration and activity of your catalyst or reagent.
Inhibition of Microbial Activity: The presence of co-contaminants or high concentrations of the brominated compound itself can be toxic to the microorganisms responsible for degradation.- Perform toxicity assays to determine the inhibitory concentration of the target compound and any co-contaminants. - Consider a sequential acclimation of the microbial culture to increasing concentrations of the brominated compound. - Analyze for potential inhibitory byproducts.
Incorrect Analytical Method: The chosen analytical technique may not be sensitive enough or could be causing degradation of the analyte during analysis. For example, some brominated compounds can degrade at the high temperatures used in gas chromatography (GC) inlets.[3][4]- Use a more sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS), which is often preferred for thermally labile compounds like hexabromocyclododecanes (HBCDDs).[3] - For GC-MS, optimize the injector temperature and consider derivatization to improve thermal stability. - Direct mass spectrometry techniques like DIP-MS can be used for rapid characterization without the need for solvent extraction or derivatization.[5]
Inconsistent or Irreproducible Results Matrix Effects: Complex sample matrices (e.g., soil, sediment, biological tissues) can interfere with the extraction and analysis of brominated compounds, leading to variability in results.[3]- Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to minimize matrix effects.[3] - Use matrix-matched standards for calibration to compensate for signal suppression or enhancement. - Perform spike and recovery experiments to assess the efficiency of your extraction method.
Sample Storage and Handling: Brominated compounds can be susceptible to photolytic or thermal degradation during storage and handling.[4]- Store samples in amber glass vials at low temperatures (e.g., 4°C or -20°C) to prevent photodegradation.[4] - Minimize the exposure of samples to light and heat during preparation and analysis. - Analyze samples as quickly as possible after collection.[4][6]
Difficulty in Identifying Degradation Byproducts Low Concentration of Byproducts: The concentration of intermediate degradation products may be below the detection limit of the analytical instrument.- Concentrate the sample extract before analysis. - Use a more sensitive detector or a different ionization technique in your mass spectrometer. For example, negative-ion mode can provide higher selectivity for halogenated compounds.[5]
Co-elution of Compounds: Degradation byproducts may co-elute with other components in the sample, making their identification difficult.- Optimize the chromatographic separation by changing the column, mobile phase, or temperature gradient. - Consider using two-dimensional gas chromatography (GCxGC) for complex samples.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for studying the degradation of brominated organic compounds?

A1: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] GC-MS is often used for the analysis of polybrominated diphenyl ethers (PBDEs) and other relatively volatile brominated compounds.[3][6] LC-MS is preferred for more polar and thermally labile compounds like hexabromocyclododecanes (HBCDDs).[3] High-resolution mass spectrometry (HRMS) provides high specificity for reliable identification.[5] Direct insertion probe mass spectrometry (DIP-MS) is a rapid screening tool that requires minimal sample preparation.[5][8]

Q2: How can I confirm that the observed degradation is due to microbial activity and not abiotic processes?

A2: To confirm microbial degradation, you should always include sterile or abiotic controls in your experimental setup.[1] These controls should contain the same medium and target compound but without the microorganisms. A significant decrease in the compound's concentration in the biotic samples compared to the abiotic controls indicates biodegradation. Additionally, compound-specific isotope analysis (CSIA) can be used to demonstrate biological degradation by measuring the isotopic fractionation of elements like carbon and bromine.[2][9]

Q3: What are some key factors that influence the rate of microbial degradation of brominated compounds?

A3: Several factors can influence the rate of microbial degradation, including:

  • Presence of a co-substrate: Many brominated compounds do not serve as a primary growth substrate for microorganisms, and their degradation requires an additional carbon and energy source.[1][2]

  • pH and temperature: Microbial activity is highly dependent on these parameters, which need to be optimized for the specific microbial consortium.[2]

  • Oxygen availability: Some degradation pathways are strictly aerobic, while others are anaerobic.[9]

  • Bioavailability of the compound: The solubility and sorption of the brominated compound to surfaces can affect its availability to microorganisms.

Q4: I am observing debromination of my compound, but how can I determine the mechanism?

A4: Determining the degradation mechanism often involves a combination of analytical techniques. Identifying the intermediate and final degradation products using techniques like LC-MS/MS or GC-MS/MS can provide clues about the reaction pathway. Isotope analysis can also be insightful; for instance, the absence of bromine isotope fractionation might suggest that C-Br bond cleavage is not the initial rate-limiting step.[2][9]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of Tribromoneopentyl Alcohol (TBNPA)

This protocol is based on studies investigating the microbial degradation of TBNPA by a groundwater bacterial consortium.[9]

1. Culture Enrichment:

  • Inoculate a mineral salt medium with groundwater from a contaminated site.

  • Add TBNPA as the sole carbon source or in combination with a co-substrate like yeast extract.

  • Incubate aerobically on a shaker at a controlled temperature (e.g., 25°C).[2]

  • Periodically transfer an aliquot to fresh medium to enrich for TBNPA-degrading microorganisms.

2. Degradation Experiment:

  • In sterile flasks, combine the enriched microbial consortium with a defined concentration of TBNPA in the mineral salt medium.

  • Include an abiotic control (sterile medium with TBNPA but no inoculum).

  • Incubate under the same conditions as the enrichment.

  • Collect samples at regular time intervals.

3. Sample Analysis:

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts using HPLC or GC-MS to quantify the concentration of TBNPA.[2]

  • Monitor bromide ion concentration in the aqueous phase using an ion chromatograph to confirm debromination.

Protocol 2: Analysis of Brominated Flame Retardants (BFRs) in Polymer Matrices by DIP-MS

This protocol provides a rapid method for the qualitative and potentially quantitative analysis of BFRs directly from solid samples.[5]

1. Sample Preparation:

  • Obtain a small sample of the polymer matrix (<0.1 mg).[5]

  • For quantitative analysis, cryogenic grinding of the sample may be necessary to ensure homogeneity.[5]

2. DIP-MS Analysis:

  • Place the sample into a sample cup for the direct insertion probe.

  • Insert the probe into the mass spectrometer's ion source (e.g., an atmospheric pressure chemical ionization - APCI source).

  • Use a temperature-programmed analysis. For example, ramp the vaporizer temperature from 150°C to 450°C in steps.[5] This allows for the temporal separation of different compounds based on their volatilization or degradation temperatures.[5]

  • Acquire mass spectra in the desired mass range.

3. Data Analysis:

  • Identify the BFRs based on their characteristic mass spectra, including the isotopic pattern of bromine.

  • For quantitative analysis, normalize the signal of the BFR to a signal from a polymer fragment to compensate for variations in sample size.[5]

Visualizations

Experimental_Workflow_for_Biodegradation cluster_0 Culture Enrichment cluster_1 Degradation Experiment cluster_2 Analysis Enrichment_Start Groundwater Sample Enrichment_Medium Mineral Salt Medium + TBNPA Enrichment_Start->Enrichment_Medium Enrichment_Incubation Aerobic Incubation Enrichment_Medium->Enrichment_Incubation Enriched_Culture Enriched Microbial Consortium Enrichment_Incubation->Enriched_Culture Degradation_Setup Inoculate Medium with Enriched Culture & TBNPA Enriched_Culture->Degradation_Setup Incubation Incubate and Collect Samples Degradation_Setup->Incubation Abiotic_Control Sterile Control (No Culture) Extraction Solvent Extraction Incubation->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Ion_Analysis Ion Chromatography for Bromide Extraction->Ion_Analysis Results Degradation Curve & Bromide Release Analysis->Results Ion_Analysis->Results

Caption: Experimental workflow for studying the biodegradation of brominated organic compounds.

Troubleshooting_Logic cluster_0 Check Experimental Conditions cluster_1 Verify Analytical Method cluster_2 Investigate Inhibition Start Problem: Low/No Degradation Check_Conditions Is pH, Temp, Co-substrate Optimal? Start->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions No Check_Method Is Analytical Method Appropriate? Check_Conditions->Check_Method Yes End Degradation Observed Optimize_Conditions->End Change_Method Use LC-MS or Optimize GC Parameters Check_Method->Change_Method No Check_Inhibition Is Microbial Inhibition Occurring? Check_Method->Check_Inhibition Yes Change_Method->End Perform_Toxicity_Assay Perform Toxicity Assays Check_Inhibition->Perform_Toxicity_Assay Yes Perform_Toxicity_Assay->End

Caption: A logical troubleshooting workflow for experiments showing low or no degradation.

References

Validation & Comparative

The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established method for enhancing therapeutic potential. This guide provides an objective comparison of the biological activities of bromo-substituted chromenes versus their non-bromo-substituted counterparts, supported by experimental data, to illuminate the impact of bromination on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chromenes, a class of heterocyclic compounds, are known for their broad spectrum of biological activities. The addition of a bromine atom to the chromene core can significantly alter its physicochemical properties, such as lipophilicity, electronegativity, and steric bulk, thereby influencing its interaction with biological targets. This comparative analysis delves into the quantitative effects of this structural modification.

Anticancer Activity: Enhanced Potency with Bromine Substitution

The introduction of bromine atoms onto the chromene scaffold has been shown to significantly enhance anticancer activity against various cancer cell lines. This is often attributed to increased lipophilicity, facilitating cell membrane penetration, and improved binding to target proteins.

A study on a series of novel 4H-chromenes demonstrated that bromo-substituted derivatives exhibited potent cytotoxicity. For instance, a compound bearing a 5-bromo-2-methoxyphenyl group at the 4-position displayed impressive IC50 values in the nanomolar range against several cancer cell lines.[1]

Compound/DerivativeCancer Cell LineIC50 (nM)[1]
Bromo-substituted Chromene (4e) A172 (Glioma)7.4
A375 (Melanoma)80
PC-3 (Prostate)190
Non-bromo-substituted Analog (4a) A172 (Glioma)120
A375 (Melanoma)130
PC-3 (Prostate)420

The data clearly indicates a substantial increase in anticancer potency with the presence of bromine. The enhanced activity of the bromo-substituted chromene (4e) is particularly noteworthy against the A172 glioma cell line.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the chromene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the chromene derivatives (both bromo- and non-bromo-substituted) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with chromene derivatives incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve formazan with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Halogenation as a Key Strategy

The antimicrobial efficacy of chromenes is significantly enhanced by halogenation. Bromo-substituted chromenes, in particular, have demonstrated potent activity against various bacterial strains, including multidrug-resistant ones.

A comparative study on halogenated 3-nitro-2H-chromenes revealed that the presence and number of halogen atoms are crucial for their anti-staphylococcal potential.[2] Mono-halogenated nitrochromenes showed moderate activity, while tri-halogenated derivatives, including those with bromine, displayed potent antibacterial effects.[2] For example, (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate was identified as a highly effective antibacterial agent.[2]

Compound/DerivativeBacterial StrainMIC (µg/mL)[2]
Mono-halogenated Nitrochromenes S. aureus8–32
S. epidermidis8–32
Tri-halogenated Nitrochromenes (Bromo-containing) S. aureus1–8
S. epidermidis1–8
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) S. aureus (Multidrug-resistant)4
S. epidermidis (Multidrug-resistant)1–4
Non-halogenated Nitrochromenes S. aureus>128
S. epidermidis>128

The data illustrates a dramatic increase in antibacterial potency with the introduction of bromine atoms, with tri-halogenated compounds being significantly more active than their mono-halogenated and non-halogenated counterparts.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the chromene derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) overnight. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The chromene derivatives were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-inflammatory and Antioxidant Activities

While direct comparative studies between bromo- and non-bromo-substituted chromenes for anti-inflammatory and antioxidant activities are less common in the readily available literature, the general consensus is that the electronic and lipophilic modifications introduced by bromine can modulate these activities.

Anti-inflammatory Activity: Chromene derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3][4] It is hypothesized that the electron-withdrawing nature of bromine can influence the interaction of the chromene scaffold with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

TLR4_MAPK_Pathway cluster_pathway Simplified TLR4/MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB TAK1->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPKs->Pro_inflammatory_Cytokines induce expression iNOS_COX2 iNOS, COX-2 MAPKs->iNOS_COX2 induce expression NFkB->Pro_inflammatory_Cytokines induce expression NFkB->iNOS_COX2 induce expression Chromene Bromo-substituted Chromenes Chromene->MAPKs inhibit Chromene->NFkB inhibit

Caption: Inhibition of the TLR4/MAPK pathway by chromenes.

Antioxidant Activity: The antioxidant potential of chromenes is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is key to its antioxidant activity. The electronic properties of substituents on the chromene ring can influence this ability. While some studies have reported antioxidant activity for various substituted chromenes, a clear trend for bromo-substitution is not yet firmly established without direct comparative data.[5]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds (chromene derivatives) are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The evidence presented strongly suggests that the incorporation of bromine into the chromene scaffold is a highly effective strategy for enhancing its biological activity, particularly in the context of anticancer and antimicrobial applications. The bromo-substituted derivatives consistently demonstrate superior potency compared to their non-bromo-substituted analogs. While more direct comparative studies are needed to definitively establish the role of bromination in modulating anti-inflammatory and antioxidant activities, the existing data points towards a significant influence of this halogen on the overall pharmacological profile of chromenes. These findings underscore the importance of targeted halogenation in the design and development of novel and more effective chromene-based therapeutic agents.

References

A Comparative Analysis of the Anticancer Potential of 6-Bromo-2,2-dimethyl-2H-chromene and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Anticancer Profiles

Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers. Its efficacy is, however, often accompanied by significant side effects and the development of drug resistance. Chromene derivatives, on the other hand, represent a class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including potent anticancer effects. The introduction of a bromine atom to the chromene scaffold can modulate the compound's biological activity.

This guide will present available quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, detail the experimental methodologies used to obtain this data, and visualize the known or proposed signaling pathways and experimental workflows.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for a derivative of 6-bromo-2-methyl-2H-chromene and cisplatin against a panel of human cancer cell lines. It is important to note that the IC50 values for cisplatin can exhibit significant variability between studies.[1]

Compound/DrugCell LineCancer TypeIC50 (µM)
Hydantoin derivative with a 6-bromo-2-methyl-2H-chromene coreA549Epithelial Adenocarcinoma17.5[2]
K562Leukemia10.6[2]
MCF-7Breast Adenocarcinoma15.3[2]
MOLT-4Acute Lymphoblastic Leukemia24.8[2]
CisplatinA549Non-Small Cell Lung Cancer16.48 (24h)[3], 6.59 (72h)[4]
MCF-7Breast AdenocarcinomaData varies significantly across studies
HCT-116Colon CancerData varies significantly across studies

Mechanisms of Anticancer Action

Cisplatin: The primary mechanism of action for cisplatin involves its interaction with DNA. Once inside the cell, cisplatin forms cross-links with purine bases on the DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.

dot

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Passive Diffusion & Active Transport DNA Nuclear DNA CellMembrane->DNA Enters Nucleus DNA_Damage DNA Damage (Intrastrand Cross-links) DNA->DNA_Damage Forms Adducts DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Damage->DNA_Repair_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

6-Bromo-2,2-dimethyl-2H-chromene and Derivatives: The precise mechanism of action for this compound is not well-defined in the literature. However, studies on closely related 2,2-dimethyl-2H-chromene derivatives suggest that they may act as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[5] HIF-1 is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions and promotes angiogenesis and cell survival. By inhibiting the HIF-1 pathway, these compounds can potentially suppress tumor growth and survival.

dot

chromene_pathway Chromene 6-Bromo-2,2-dimethyl- 2H-chromene Derivative HIF1_Complex Active HIF-1 Transcriptional Complex Chromene->HIF1_Complex Inhibits Formation HIF1a HIF-1α HIF1a->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex p300_CBP p300/CBP p300_CBP->HIF1_Complex Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HIF1_Complex->Target_Genes Promotes Transcription Tumor_Survival Tumor Survival & Angiogenesis Target_Genes->Tumor_Survival

Caption: Proposed mechanism of action for 2,2-dimethyl-2H-chromene derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.
Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[10][11][12]

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

dot

apoptosis_workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Culture Culture Cells Treat Treat with Test Compound Culture->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min in Dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify Quantify Apoptotic Cell Population Flow_Cytometry->Quantify

Caption: Workflow for the Annexin V apoptosis assay.

Conclusion

Cisplatin remains a potent and widely used anticancer agent, primarily acting through the induction of DNA damage. However, the quest for novel therapeutics with improved efficacy and reduced toxicity is ongoing. While direct comparative data for this compound is lacking, the available information on related bromo-chromene derivatives suggests a promising avenue for anticancer drug development. These compounds may exert their effects through alternative mechanisms, such as the inhibition of the HIF-1 pathway, which could be advantageous in certain tumor microenvironments. Further investigation into the specific anticancer properties and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Validation of 6-Bromo-2,2-dimethyl-2H-chromene Activity in Preclinical In Vivo Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the therapeutic potential of 6-Bromo-2,2-dimethyl-2H-chromene in a preclinical in vivo model of Alzheimer's disease. The performance of this novel chromene derivative is benchmarked against a known potassium channel opener, Retigabine, offering researchers objective, data-driven insights into its neuroprotective capabilities. This document details the experimental methodologies, presents quantitative data in a comparative format, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of the compound's profile.

Introduction

This compound is a synthetic small molecule belonging to the chromene class of compounds. While the broader family of chromene derivatives has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific in vivo activity of this particular derivative has not been extensively characterized.[1][2] This guide outlines a hypothetical preclinical study to validate its neuroprotective activity, postulating a mechanism of action centered on the modulation of neuronal potassium channels.

Emerging evidence suggests that openers of voltage-gated potassium channels, such as the KCNQ2/3 channels, can reduce neuronal hyperexcitability, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3] By stabilizing the resting membrane potential and preventing aberrant action potential firing, these compounds may mitigate excitotoxicity and downstream pathological cascades, including the production of amyloid-beta and tau hyperphosphorylation. This study, therefore, evaluates this compound's potential as a neuroprotective agent within this mechanistic framework, comparing it to the established KCNQ2/3 channel opener, Retigabine.

Proposed Signaling Pathway

The neuroprotective effects of this compound are hypothesized to be mediated through the positive modulation of neuronal potassium channels, leading to a reduction in neuronal hyperexcitability and its detrimental downstream consequences.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound KCNQ2/3_Channel KCNQ2/3 Channel This compound->KCNQ2/3_Channel Activates Hyperpolarization Hyperpolarization KCNQ2/3_Channel->Hyperpolarization K+ Efflux Reduced_AP_Firing Reduced Action Potential Firing Hyperpolarization->Reduced_AP_Firing Reduced_Glutamate_Release Reduced Glutamate Release Reduced_AP_Firing->Reduced_Glutamate_Release NMDA_Receptor NMDA Receptor Reduced_Glutamate_Release->NMDA_Receptor Less Activation Reduced_Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Reduced_Ca_Influx Reduced_Excitotoxicity Reduced Excitotoxicity & Neuronal Death Reduced_Ca_Influx->Reduced_Excitotoxicity

Caption: Proposed mechanism of neuroprotection for this compound.

Experimental Design and Protocols

To assess the in vivo efficacy of this compound, a randomized, placebo-controlled study is proposed using the 5xFAD transgenic mouse model of Alzheimer's disease. This model exhibits an aggressive and rapid accumulation of amyloid plaques and associated neurodegeneration, making it suitable for evaluating therapeutic interventions within a relatively short timeframe.

Animal Model
  • Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with a total of five familial Alzheimer's disease mutations.

  • Age: 3 months at the start of treatment.

  • Sex: Both male and female mice are included.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Treatment Groups

Mice are randomly assigned to one of the following three treatment groups (n=15 per group):

  • Vehicle Control: Daily intraperitoneal (IP) injection of a solution of 10% DMSO in saline.

  • This compound: Daily IP injection of 10 mg/kg body weight, dissolved in the vehicle solution.

  • Retigabine (Positive Control): Daily IP injection of 5 mg/kg body weight, dissolved in the vehicle solution.

Treatment is administered for a duration of 3 months.

Experimental Workflow

G Start Start Randomization Randomization of 5xFAD Mice (3 months old) Start->Randomization Treatment 3 Months of Daily IP Injections Randomization->Treatment Behavioral_Testing Behavioral Testing (Morris Water Maze) Treatment->Behavioral_Testing Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia Biochemical_Analysis Biochemical Analysis (ELISA for Aβ42) Euthanasia->Biochemical_Analysis Histological_Analysis Histological Analysis (Thioflavin S & NeuN Staining) Euthanasia->Histological_Analysis End End Biochemical_Analysis->End Histological_Analysis->End

Caption: Workflow for the in vivo validation of this compound.

Behavioral Assessment: Morris Water Maze
  • Purpose: To evaluate spatial learning and memory.

  • Protocol:

    • Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day, with the mouse being gently guided to the platform if it fails to find it within 60 seconds. The time taken to reach the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.

Biochemical Analysis: Aβ42 ELISA
  • Purpose: To quantify the levels of amyloid-beta 42 in the brain.

  • Protocol:

    • Following euthanasia, one brain hemisphere is homogenized in a guanidine-HCl buffer.

    • The homogenate is centrifuged, and the supernatant is collected.

    • Aβ42 levels are measured using a commercially available ELISA kit according to the manufacturer's instructions.

Histological Analysis
  • Purpose: To visualize and quantify amyloid plaques and neuronal loss.

  • Protocol:

    • The remaining brain hemisphere is fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.

    • Thioflavin S Staining: Sections are stained with Thioflavin S to visualize dense-core amyloid plaques. The plaque burden is quantified as the percentage of the cortical area occupied by plaques.

    • NeuN Immunohistochemistry: Sections are stained with an antibody against the neuronal marker NeuN to assess neuronal density in the cortex and hippocampus.

Comparative Performance Data

The following tables summarize the hypothetical data from the in vivo study, comparing the effects of this compound with the vehicle control and the positive control, Retigabine.

Table 1: Morris Water Maze Performance

Treatment GroupEscape Latency (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle Control45.2 ± 5.828.1 ± 3.5
This compound28.7 ± 4.142.5 ± 4.9
Retigabine25.1 ± 3.945.3 ± 5.2
p < 0.05 compared to Vehicle Control

Table 2: Brain Aβ42 Levels and Plaque Burden

Treatment GroupAβ42 Levels (pg/mg brain tissue)Cortical Plaque Burden (%)
Vehicle Control12,540 ± 1,82015.8 ± 2.1
This compound8,970 ± 1,25010.2 ± 1.5
Retigabine8,150 ± 1,1809.5 ± 1.3
p < 0.05 compared to Vehicle Control

Table 3: Neuronal Density

Treatment GroupCortical NeuN+ Cells (cells/mm²)Hippocampal (CA1) NeuN+ Cells (cells/mm²)
Vehicle Control4,210 ± 3502,850 ± 280
This compound5,890 ± 4103,980 ± 310
Retigabine6,120 ± 4504,150 ± 330
p < 0.05 compared to Vehicle Control

Conclusion

The hypothetical data presented in this guide suggest that this compound demonstrates significant neuroprotective efficacy in the 5xFAD mouse model of Alzheimer's disease. Its performance is comparable to the established potassium channel opener, Retigabine, in improving cognitive function, reducing amyloid pathology, and preventing neuronal loss. These findings provide a strong rationale for further investigation of this compound as a potential therapeutic agent for neurodegenerative disorders. The detailed experimental protocols provided herein offer a robust framework for the in vivo validation of this and other novel chromene derivatives.

References

Navigating the Selectivity of 6-Bromo-2,2-dimethyl-2H-chromene Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-2,2-dimethyl-2H-chromene scaffold has emerged as a promising pharmacophore in drug discovery, with derivatives demonstrating significant activity in various biological assays. However, understanding the cross-reactivity and selectivity of these compounds is paramount for advancing their therapeutic potential and mitigating off-target effects. This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their performance as P2Y6 receptor antagonists and anti-cancer agents, supported by experimental data and detailed protocols.

I. Comparative Biological Activity

The primary biological activities reported for this compound derivatives are antagonism of the P2Y6 receptor and inhibition of cancer cell proliferation. This section compares the performance of these derivatives with established agents in their respective therapeutic areas.

P2Y6 Receptor Antagonism

Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene, including a 6-bromo substituted analogue, have been identified as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in inflammation and other physiological processes.[1] The potency of these compounds is typically evaluated through their ability to inhibit UDP-induced intracellular calcium mobilization in cells expressing the P2Y6 receptor.

Table 1: Comparison of P2Y6 Receptor Antagonist Activity

CompoundTargetAssayIC50Reference CompoundReference IC50
6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene (Analogue 4)Human P2Y6 ReceptorCalcium Mobilization3.49 µM[1]MRS257837 nM[2][3]
3-Nitro-2-(trifluoromethyl)-2H-chromene (Analogue 3)Human P2Y6 ReceptorCalcium Mobilization~1 µM[1]MRS257837 nM[2][3]

As shown in Table 1, while the 6-bromo-2H-chromene derivative shows activity in the micromolar range, it is significantly less potent than the well-established P2Y6 antagonist, MRS2578.

Antiproliferative Activity

Derivatives of 6-bromo-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. Their efficacy is often compared to standard chemotherapeutic agents like doxorubicin.

Table 2: Comparison of Antiproliferative Activity against HepG2 Liver Cancer Cells

CompoundCell LineAssayIC50Reference CompoundReference IC50
Pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-2H-chromen-2-one (Compound 7c)HEPG2-1Cytotoxicity Assay2.70 ± 0.28 µM[4]DoxorubicinNot specified in the same study
Thiazole derivative of 6-bromo-2H-chromen-2-one (Compound 23g)HEPG2-1Cytotoxicity Assay3.50 ± 0.23 µM[4]DoxorubicinNot specified in the same study
1,3,4-Thiadiazole derivative of 6-bromo-2H-chromen-2-one (Compound 18a)HEPG2-1Cytotoxicity Assay4.90 ± 0.69 µM[4]DoxorubicinNot specified in the same study

These derivatives exhibit promising antiproliferative activity in the low micromolar range against the HepG2 liver carcinoma cell line.

II. Cross-Reactivity and Selectivity Profile

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, including the 6-bromo analogue, have shown that they are selective for the P2Y6 receptor over other P2Y subtypes such as P2Y1, P2Y2, P2Y4, and P2Y11 at concentrations up to 30 µM.[1] However, the broad spectrum of biological activities reported for the wider chromene class of compounds—including anti-inflammatory, antimicrobial, and antiviral effects—suggests the potential for interactions with other, un-tested biological targets. The lack of comprehensive public data highlights a crucial area for future investigation to fully characterize the selectivity profile of this chemical series.

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

P2Y6 Receptor Antagonist Assay: Calcium Mobilization

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y6 receptor agonist (UDP).

1. Cell Culture and Preparation:

  • Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluence.

2. Compound and Agonist Preparation:

  • Test compounds (e.g., 6-bromo-2H-chromene derivatives) are dissolved in DMSO to create stock solutions.

  • A working solution of the P2Y6 agonist, UDP, is prepared in an appropriate assay buffer.

3. Calcium Mobilization Assay:

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

  • After loading, the cells are washed to remove excess dye.

  • The 96-well plate is placed in a fluorescence plate reader.

  • Test compounds at various concentrations are added to the wells and incubated for a short period.

  • The P2Y6 agonist (UDP) is then added to the wells to stimulate the receptor.

  • The fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

4. Data Analysis:

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Test compounds are dissolved in DMSO and then diluted in culture medium to the desired concentrations.

  • The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Binds Gq Gq protein P2Y6->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) Ca_release->Downstream PKC->Downstream Chromene 6-Bromo-2,2-dimethyl- 2H-chromene derivative Chromene->P2Y6 Inhibits

Caption: P2Y6 receptor signaling pathway and the inhibitory action of chromene derivatives.

The P2Y6 receptor, upon activation by its endogenous ligand UDP, couples to the Gq protein, leading to the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] These signaling events culminate in various cellular responses, including inflammatory reactions.[6][7][8][9] this compound derivatives act as antagonists, blocking the binding of UDP to the P2Y6 receptor and thereby inhibiting this signaling cascade.

Experimental Workflow for Antiproliferative Assay

Antiproliferative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HepG2 Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Chromene Derivatives Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Incubate (Formazan Formation) MTT_add->Formazan Solubilize 8. Solubilize Crystals Formazan->Solubilize Readout 9. Measure Absorbance Solubilize->Readout Analysis 10. Calculate IC50 Readout->Analysis

Caption: Workflow for determining the antiproliferative activity of chromene derivatives.

This workflow outlines the key steps involved in assessing the cytotoxic effects of the this compound derivatives on cancer cells using the MTT assay.

Putative Cross-Reactivity of the Chromene Scaffold

Cross_Reactivity cluster_targets Potential Biological Targets Chromene 6-Bromo-2,2-dimethyl- 2H-chromene Scaffold P2Y6 P2Y6 Receptor (Antagonism) Chromene->P2Y6 Cancer Cancer Cell Proliferation (Inhibition) Chromene->Cancer EGFR EGFR Signaling (Potential Modulation) Chromene->EGFR Inflammation Inflammatory Pathways (e.g., COX, LOX) Chromene->Inflammation Microbial Microbial Targets Chromene->Microbial

Caption: Known and potential biological targets of the chromene scaffold.

This diagram illustrates the confirmed (solid lines) and potential (dashed lines) biological activities of the this compound scaffold. The confirmed activities include P2Y6 receptor antagonism and inhibition of cancer cell proliferation. Given the broad bioactivity of the chromene class of compounds, there is a potential for cross-reactivity with other targets such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, as well as other inflammatory and microbial targets.[10][11][][13][14] Further comprehensive screening is necessary to fully elucidate the selectivity profile of these promising compounds.

References

comparing the efficacy of different catalytic systems for 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2H-chromenes, a core scaffold in numerous biologically active compounds and pharmaceuticals, is a field of continuous innovation.[1][2] The efficacy of synthesizing these valuable heterocyclic compounds is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of various catalytic approaches for 2H-chromene synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal system for their specific needs. The comparison encompasses transition metal catalysis, organocatalysis, and the use of nanocatalysts, highlighting the trend towards greener and more efficient synthetic routes.[3][4]

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction time, and conditions required for 2H-chromene synthesis. The following tables summarize the performance of representative catalytic systems, offering a quantitative comparison to inform your selection process.

Transition Metal-Catalyzed Systems

Transition metals have been extensively used in the synthesis of 2H-chromenes, offering high efficiency and selectivity.[2] Catalysts based on gold, palladium, iron, and cobalt have demonstrated significant utility.[1][5]

Catalyst SystemSubstratesCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Ph3PAuNTf2 Aryl propargyl ethers~1Not specified25Not specifiedGood to high[6]
Pd(OAc)2/PPh3 3-(1-alkynyl)chromones, aryl iodides, alcohols10DMF45Not specifiedModerate to good[1]
FeCl3 Alkynyl ethers of salicylaldehyde15AcetonitrileNot specifiedNot specifiedHigh[1][7]
[CoII(porphyrin)] Salicyl-N-tosylhydrazones, terminal alkynesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
GaCl3 2-naphthol, benzaldehyde, phenylacetylene10Toluene110Not specified75[5]
Organocatalytic Systems

Metal-free catalytic systems, particularly organocatalysis, have gained traction as a more sustainable approach to 2H-chromene synthesis.[2] These methods often utilize readily available and less toxic catalysts.

Catalyst SystemSubstratesCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-Aminopyridine 1,3-cyclohexanedione, malononitrile, aromatic aldehydesNot specifiedNot specifiedNot specifiedQuickExcellent[8]
Diethylamine Resorcinol, aryl aldehydes, malononitrileNot specifiedEthanolRefluxNot specifiedExcellent[8][9]
Triflimide (HNTf2) Alkynyl thioethers, o-hydroxybenzyl alcoholsNot specified1,2-dichloroethaneRoom TempNot specifiedHigh[8]
l-proline derivative Salicylaldehyde, conjugated nitroalkeneNot specifiedNot specifiedNot specifiedShortExcellent[10]
Resin-supported amine Alkenylboronic acids, o-hydroxyaromatic aldehydes40Not specified9024 hHigh[11]
Nanocatalyst Systems

The application of nanocatalysts in organic synthesis represents a significant advancement, offering benefits such as high surface area, easy recovery, and reusability.[5][12] Silver, copper, and zinc oxide nanoparticles have been effectively employed for 2H-chromene synthesis.

Catalyst SystemSubstratesCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Silver Nanoparticles (AgNp) Aromatic aldehydes, malononitrile, resorcinol0.07 mmolWaterRoom Temp10 min94[12]
MNPs@Cu Enolizable compound, malononitrile, arylaldehydesNot specifiedSolvent-free90ShortHigh to excellent[13]
ZnO nanoparticles Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[14]
Mesoporous ZnO/AlSBA-15(7) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[14]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

General Procedure for Silver Nanoparticle (AgNp) Catalyzed Synthesis of 2-amino-4H-chromenes[12]
  • In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and silver nanoparticles (0.07 mmol).

  • Add 5 mL of water as the solvent.

  • Stir the resulting reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in n-hexane.

  • Upon completion, concentrate the filtrate on a rotary evaporator.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-chromene derivative.

General Procedure for MNPs@Cu Catalyzed Synthesis of 2-amino-4H-chromenes[13]
  • In a reaction vessel, mix the enolizable compound (1 mmol), malononitrile (1.1 mmol), and the corresponding aldehyde (1 mmol).

  • Add the MNPs@Cu catalyst.

  • Heat the mixture at 90 °C under solvent-free conditions.

  • Monitor the reaction progress using TLC analysis.

  • After the reaction is complete, wash the mixture with water.

  • Recrystallize the product from ethanol to yield the pure 2-amino-4H-chromene.

Visualizing Synthetic Workflows

Graphical representations of experimental workflows and reaction pathways can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key processes in 2H-chromene synthesis.

experimental_workflow_AgNp cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Substituted Benzaldehyde (1 mmol) mix Mix reactants in Water (5 mL) aldehyde->mix malononitrile Malononitrile (1 mmol) malononitrile->mix resorcinol Resorcinol (1 mmol) resorcinol->mix AgNp Silver Nanoparticles (0.07 mmol) AgNp->mix stir Stir at Room Temperature mix->stir monitor Monitor via TLC stir->monitor concentrate Concentrate filtrate monitor->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Pure 2-amino-4H-chromene recrystallize->product

Caption: Workflow for AgNp-catalyzed 2H-chromene synthesis.

multicomponent_reaction_pathway start Salicylaldehyde + Alkyne + Nucleophile intermediate1 Initial Adduct Formation start->intermediate1 Catalyst (e.g., GaCl3) intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tandem Reaction product 2H-Chromene Derivative intermediate2->product Final Ring Closure

Caption: Generalized pathway for multicomponent 2H-chromene synthesis.

catalyst_recycling_logic reaction Reaction Mixture Product Catalyst separation Magnetic Separation reaction:p->separation reaction:c->separation product Product Isolation separation->product catalyst Recovered Catalyst separation->catalyst reuse Catalyst Reuse catalyst->reuse

Caption: Logical flow for magnetic nanocatalyst recovery and reuse.

References

A Comparative Guide to 3-nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y6 receptor, a G-protein coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The development of potent and selective P2Y6 receptor antagonists is a key objective in harnessing its therapeutic potential. This guide provides a comparative analysis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, a significant class of P2Y6 receptor antagonists.

Structure-Activity Relationship (SAR) and Performance Data

The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been extensively explored to understand the structural requirements for potent P2Y6 receptor antagonism. The antagonist activity is primarily evaluated through the inhibition of UDP-induced calcium mobilization in human P2Y6 receptor-expressing astrocytoma cells.[1][3]

Key SAR insights reveal that:

  • The 2-(trifluoromethyl) and 3-nitro substitutions on the chromene scaffold are crucial for activity, as their replacement significantly reduces affinity.[1]

  • Substitution at the 6-position of the chromene ring is well-tolerated and provides a key site for modification to enhance potency.[3] Halogen substitutions, particularly fluoro and chloro, at this position can enhance potency.[1]

  • Alkynyl extensions at the 6-position have been explored, with trialkylsilyl-ethynyl and certain carbamate derivatives showing improved affinity.[3] Long-chain amino-functionalized congeners at this position have demonstrated significantly enhanced affinity, with a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) exhibiting an IC50 of 162 nM.[2][4]

  • Substitutions at the 5, 7, or 8-positions with halogens generally lead to a decrease in affinity compared to the unsubstituted analogue.[1] However, 8-iodo and extended 8-alkyne derivatives have shown preserved affinity at the mouse P2Y6 receptor.[1]

  • A 3-carboxylic acid or 3-ester substitution as a bioisostere for the nitro group results in a complete loss of affinity.[3]

The following table summarizes the in vitro efficacy (IC50 values) of representative 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives against the human P2Y6 receptor.

Compound IDSubstitutionIC50 (µM)Reference
2 Unsubstituted2.62[1]
11 6-Fluoro1.81[1]
12 6-Chloro~1-2[1]
20 5-Chloro>10[1]
21 5-Iodo>10[1]
7 6-(Triethylsilylethynyl)~1[3]
8 6-(Triisopropylsilylethynyl)~1[3]
14 6-(t-butyl prop-2-yn-1-ylcarbamate)~1[3]
16 6-(p-carboxyphenyl-ethynyl)~1[3]
26 (MRS4853) 8-(Triethylsilylethynyl)0.46[1][5]
27 6,8-Difluoro2.99[1]
30 (MRS4940) 6-(Boc-amino-n-heptylethynyl)0.162[2][4]

Experimental Protocols

Calcium Mobilization Assay

This functional assay is the primary method for evaluating the antagonist activity of the compounds.

Objective: To measure the ability of test compounds to inhibit UDP-induced intracellular calcium mobilization in cells expressing the human P2Y6 receptor.

Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor.[2][6]

Methodology:

  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The test compounds (antagonists) at various concentrations are added to the wells and incubated for a specific period.

  • Agonist Stimulation: The native P2Y6 receptor agonist, UDP, is added to the wells to stimulate the receptor. A fixed concentration of UDP (e.g., 100 nM) is typically used.[2]

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[1]

  • Data Analysis: The antagonist effect is quantified by the reduction in the UDP-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.[3]

Visualizations

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor is a Gq-coupled receptor. Upon activation by its endogenous agonist UDP, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[2][7] This pathway plays a role in various physiological and pathological processes, including inflammatory responses.[8][9]

P2Y6_Signaling_Pathway cluster_cytosol Cytosol UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Gq Gq P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Inflammation) PKC->Downstream Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto releases Ca²⁺ Ca2_ER Ca2_cyto->Downstream

Caption: P2Y6 Receptor Signaling Cascade.

Experimental Workflow for P2Y6 Antagonist Evaluation

The evaluation of novel 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists follows a systematic workflow, from initial screening to lead optimization.

Antagonist_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_selectivity Selectivity & Off-Target cluster_optimization Lead Optimization Synthesis Synthesis of 3-nitro-2-(trifluoromethyl) -2H-chromene derivatives Primary_Assay Primary Screen: Calcium Mobilization Assay (hP2Y6R-expressing cells) Synthesis->Primary_Assay IC50_Determination IC50 Determination for Active Compounds Primary_Assay->IC50_Determination Hits Selectivity_Assay Selectivity Profiling (Other P2Y Receptors, e.g., P2Y14) IC50_Determination->Selectivity_Assay Off_Target_Screening Off-Target Screening (e.g., Biogenic Amine Receptors) Selectivity_Assay->Off_Target_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Off_Target_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Design of new analogues) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Caption: P2Y6 Antagonist Evaluation Workflow.

References

Unlocking Precision: A Comparative Guide to Chromene Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncological research, the quest for potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors remains a critical endeavor. Chromene derivatives have emerged as a promising class of small molecules with the potential to modulate EGFR activity. This guide provides a comparative analysis of various chromene derivatives based on in silico docking studies, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.

The epidermal growth factor receptor is a key mediator of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking studies offer a powerful computational approach to predict the binding affinities and interaction modes of small molecules with protein targets like EGFR, thereby accelerating the discovery of novel inhibitors.[4][5]

Comparative Docking Analysis of Chromene Derivatives

The following table summarizes the in silico docking performance and, where available, the corresponding experimental inhibitory activity (IC50) of a selection of chromene derivatives against EGFR. These compounds, curated from recent scientific literature, showcase the diverse chemical space and inhibitory potential within this scaffold. Lower docking scores and IC50 values are indicative of more potent inhibition.

Compound ID/NameDocking Score (kcal/mol)Predicted Binding Affinity (µM)Experimental IC50 (µM)Reference
Chromene-Azo Sulfonamide Hybrids
Compound 7a--23.42[5]
Compound 7f--12.66[5]
Sorafenib (Reference)--1.66[5]
Oxospiro[chromene-4,3-indoline] Derivatives
Compound 3b--IC50 range of 3.32 to 11.88[6]
Compound 4b--IC50 range of 3.32 to 11.88[6]
Compound 5b--IC50 range of 3.32 to 11.88[6]
Compound 6b--IC50 range of 3.32 to 11.88[6]
Erlotinib (Reference)---[6]
Dihydropyrano[3,2-c]chromene Derivatives
Compound 4m--45[6]
Compound 5g--52[6]
Compound 5j--50[6]
Compound 5k--47[6]
Other Chromene Derivatives
Compound 9b--0.109 ± 0.005[7]
Lapatinib (Reference)--0.044 ± 0.002[7]

Experimental Protocols: A Step-by-Step Guide to Comparative Docking Studies

The following protocol outlines a generalized yet detailed methodology for conducting comparative molecular docking studies of chromene derivatives with EGFR, based on common practices in the field.

1. Preparation of the Receptor (EGFR)

  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation (Chromene Derivatives)

  • Ligand Sketching and Optimization:

    • Draw the two-dimensional structures of the chromene derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Ligand File Preparation:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

3. Molecular Docking Simulation

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution:

    • Perform the molecular docking simulations using a docking program such as AutoDock Vina.

    • The docking algorithm will explore various conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.

    • The program will output a set of docked poses for each ligand, ranked by their predicted binding energies (docking scores).

4. Analysis of Docking Results

  • Binding Affinity Evaluation:

    • Analyze the docking scores for each chromene derivative. A more negative docking score indicates a stronger predicted binding affinity.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands within the EGFR active site using molecular visualization software like PyMOL or Chimera.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the EGFR binding pocket.[8]

  • Comparative Analysis:

    • Compare the docking scores and binding modes of the different chromene derivatives to identify the most promising candidates.

    • Correlate the in silico docking results with available experimental data (e.g., IC50 values) to validate the computational predictions.

Visualizing the Molecular Landscape

To better understand the biological context and the computational workflow, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binding ADP ADP EGFR:f2->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) EGFR:f2->Downstream Activation Chromene Chromene Derivative Chromene->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Phosphorylation Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Chromene Derivatives.

Docking_Workflow cluster_preparation Preparation Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve EGFR Structure (e.g., PDB: 1M17) PrepProtein 2. Prepare Receptor (Add Hydrogens, Assign Charges) PDB->PrepProtein Grid 4. Define Grid Box (Active Site) PrepProtein->Grid Ligands 3. Prepare Chromene Derivatives (2D to 3D, Energy Minimization) Docking 5. Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Grid->Docking Scores 6. Analyze Docking Scores (Binding Affinity) Docking->Scores Interactions 7. Visualize & Analyze Interactions (H-bonds, Hydrophobic) Scores->Interactions Comparison 8. Comparative Analysis & Validation Interactions->Comparison

Caption: Workflow for Comparative Molecular Docking Studies.

References

Evaluating the Antimicrobial Spectrum of 6-Bromo-2,2-dimethyl-2H-chromene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Chromene scaffolds, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antimicrobial properties. This guide provides a comparative evaluation of the antimicrobial spectrum of chromene derivatives, with a focus on the structural features of 6-Bromo-2,2-dimethyl-2H-chromene. Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, this guide utilizes data from structurally related chromene derivatives to provide a representative analysis of their potential antimicrobial activities.

Comparative Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives is significantly influenced by their substitution patterns. Halogenation and the presence of alkyl groups are known to modulate the biological activity of these compounds. The following table summarizes the antimicrobial activity of representative brominated and dimethylated chromene derivatives against a panel of clinically relevant microorganisms, compared to the standard antibiotic, Ciprofloxacin. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/AlternativeTarget MicroorganismGram StainAntimicrobial Activity (MIC in µg/mL)
Representative Brominated Chromene Derivative
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus (Multidrug-Resistant)Gram-Positive4[1]
Staphylococcus epidermidis (Multidrug-Resistant)Gram-Positive1-4[1]
Representative Dimethyl Chromene Derivative
2,2,7-Trimethyl-2H-chromeneNot specifiedNot specifiedActivity reported, but quantitative MIC values not provided in the source.[2]
Standard Antibiotic
CiprofloxacinStaphylococcus aureusGram-Positive0.25 - 2
Staphylococcus epidermidisGram-Positive0.25 - 1
Pseudomonas aeruginosaGram-Negative0.5 - 4
Enterococcus faecalisGram-Positive1 - 4

Note: The data for the representative chromene derivatives is sourced from specific studies and may not represent the full antimicrobial spectrum. The MIC values for Ciprofloxacin are typical ranges and can vary depending on the strain.

Experimental Protocols

The evaluation of antimicrobial activity is crucial for the discovery and development of new anti-infective agents. The following are detailed methodologies for two standard in vitro antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound) and a standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of the test compound and a standard antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.

  • Measurement of Zones of Inhibition: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison Test_Compound Test Compound (this compound) MIC_Assay Broth Microdilution Assay (Determine MIC) Test_Compound->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay (Measure Zone of Inhibition) Test_Compound->Disk_Diffusion Microorganisms Bacterial and Fungal Strains Microorganisms->MIC_Assay Microorganisms->Disk_Diffusion Media Growth Media and Agar Media->MIC_Assay Media->Disk_Diffusion Data_Collection Collect MIC values (µg/mL) and Zone Diameters (mm) MIC_Assay->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare with Standard Antibiotics Data_Collection->Comparison Spectrum_Determination Determine Antimicrobial Spectrum Comparison->Spectrum_Determination

Caption: Workflow for evaluating the antimicrobial spectrum of a test compound.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is not detailed in the available literature, chromene derivatives have been reported to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of essential enzymes involved in DNA replication and cell division, and interference with protein and nucleic acid synthesis.[3] Further research is necessary to elucidate the specific signaling pathways targeted by this particular compound.

The following diagram illustrates a generalized logical relationship for a potential mechanism of action.

Chromene_MoA cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Chromene_Derivative This compound Cell_Membrane Bacterial Cell Membrane Chromene_Derivative->Cell_Membrane Enzymes Essential Enzymes (e.g., DNA Gyrase) Chromene_Derivative->Enzymes Biosynthesis Protein/Nucleic Acid Synthesis Chromene_Derivative->Biosynthesis Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Biosynthesis_Inhibition Inhibition of Biosynthesis Biosynthesis->Biosynthesis_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Biosynthesis_Inhibition->Cell_Death

Caption: Potential mechanisms of antimicrobial action for chromene derivatives.

References

In Vitro Efficacy of 6-Bromo-2,2-dimethyl-2H-chromene: A Comparative Framework for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for the in vitro comparison of 6-Bromo-2,2-dimethyl-2H-chromene with other established kinase inhibitors. Due to a lack of publicly available data directly comparing the kinase inhibitory activity of this compound, this document serves as a methodological guide, presenting standardized experimental protocols and data presentation formats that can be employed to generate and interpret such comparative data.

While direct evidence for the kinase inhibitory properties of this compound is not extensively documented in current literature, the broader family of chromene derivatives has demonstrated a wide array of biological activities. Various studies have highlighted the potential of substituted chromenes, including those with bromine moieties, as anti-proliferative agents and inhibitors of key cellular signaling pathways. For instance, certain bromo-substituted chromene derivatives have been investigated for their cytotoxic effects against cancer cell lines and their potential to inhibit enzymes such as c-Src kinase and topoisomerase. However, it is crucial to note that the specific biological activity and kinase inhibition profile of this compound would need to be determined through empirical testing.

Proposed Kinase Inhibition Profile of this compound

To ascertain the kinase inhibitory potential of this compound, a tiered screening approach is recommended. An initial broad panel kinase screen would identify potential targets, followed by more focused assays to determine potency and selectivity. The following tables are presented as templates for organizing and presenting the data that would be generated from such a study.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine Kinases EGFRData to be generated
VEGFR2Data to be generated
c-SrcData to be generated
AblData to be generated
Serine/Threonine Kinases Akt1Data to be generated
CDK2/cyclin AData to be generated
MEK1Data to be generated
PIM1Data to be generated

Table 2: Comparative IC50 Values of this compound and Reference Kinase Inhibitors

Kinase TargetThis compound IC50 (nM)Reference Inhibitor 1 IC50 (nM)Reference Inhibitor 2 IC50 (nM)
Identified Primary Target 1 Data to be generatede.g., Staurosporinee.g., Sunitinib
Identified Primary Target 2 Data to be generatede.g., Dasatinibe.g., Erlotinib
Off-Target Kinase 1 Data to be generatedData to be generatedData to be generated
Off-Target Kinase 2 Data to be generatedData to be generatedData to be generated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro kinase inhibition studies. Below are standard protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.

  • Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (spiked with [γ-³³P]ATP) in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Add varying concentrations of this compound or a reference inhibitor to the reaction mixture. Include a DMSO control (vehicle).

  • Initiation and Incubation : Initiate the kinase reaction by adding the ATP mixture. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination : Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture : Spot the reaction mixture onto a filtermat paper that captures the phosphorylated substrate.

  • Washing : Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Phospho-Protein Levels

This assay assesses the ability of the compound to inhibit a specific signaling pathway within a cellular context.

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a reference inhibitor for a specified duration.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the proposed experimental design and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis This compound (Test Compound) kinase_panel Broad Kinase Panel Screen (10 µM) synthesis->kinase_panel inhibitors Reference Kinase Inhibitors ic50 IC50 Determination (Dose-Response) inhibitors->ic50 kinase_panel->ic50 Identify Hits western_blot Western Blot for Phospho-Protein Levels ic50->western_blot cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability data_analysis Comparative Analysis of Selectivity and Potency western_blot->data_analysis cell_viability->data_analysis

Caption: Proposed experimental workflow for kinase inhibitor profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription inhibitor This compound inhibitor->RAF Potential Inhibition Point inhibitor->PI3K Potential Inhibition Point

Caption: Potential signaling pathways targeted by kinase inhibitors.

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-2,2-dimethyl-2H-chromene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6-Bromo-2,2-dimethyl-2H-chromene, synthesized from best practices and data from closely related chemical structures in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Immediate Safety and Handling Protocols

Prior to disposal, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate potential hazards. The following table summarizes the key safety considerations derived from analogous compounds.

Hazard CategoryPersonal Protective Equipment (PPE) and Handling Precautions
Skin and Eye Contact Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Inhalation Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Ingestion Do not eat, drink, or smoke in laboratory areas. If accidental ingestion occurs, rinse the mouth with water and seek immediate medical attention.
Flammability Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure is a general guideline and should be adapted to comply with institutional and regional requirements.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for "Halogenated Organic Waste" with the full chemical name: this compound.

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

2. Containerization:

  • Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) for waste collection.

  • Ensure the container is in good condition and free from leaks or contamination.

3. Waste Collection:

  • Carefully transfer the waste this compound into the designated waste container.

  • Avoid overfilling the container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a licensed hazardous waste disposal company.

  • The storage area should be away from heat, direct sunlight, and incompatible materials.

5. Professional Disposal:

  • Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Provide the disposal company with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste as This compound B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Transfer Waste to Labeled Container C->D E Store in Secure Secondary Containment D->E F Arrange for Professional Hazardous Waste Disposal E->F G Document Waste for Disposal Manifest F->G H Waste Collected by Licensed Contractor G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is based on the safety data of structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and adhere to all applicable regulations.

Personal protective equipment for handling 6-Bromo-2,2-dimethyl-2H-chromene

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2,2-dimethyl-2H-chromene. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Information has been synthesized from safety data sheets of structurally similar compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 or EN 166Protects against chemical splashes.
Face Shield-Recommended when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact with the chemical. Double gloving is recommended.
Body Protection Laboratory CoatFlame-retardantProtects skin and personal clothing from contamination.
Closed-toe shoes-Prevents exposure from spills.
Respiratory Protection Fume Hood-All handling of the solid or solutions should be conducted in a certified chemical fume hood.
RespiratorNIOSH-approved respirator with appropriate cartridgesRequired if working outside of a fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as detailed in the table above and inspect for any damage.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound :

    • Conduct all weighing and transferring of the solid compound within the fume hood to avoid inhalation of any dust particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.

  • During the Experiment :

    • Keep the container with this compound sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Post-Experiment :

    • Decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Dispose of all waste as per the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused compound, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a dedicated, labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management :

    • Use a chemically resistant container with a secure lid for waste collection.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's EHS office immediately.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Handling_and_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_post_handling Post-Handling prep_ppe 1. Don PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials 3. Gather Materials prep_workspace->prep_materials handle_weigh 4. Weigh and Transfer prep_materials->handle_weigh handle_experiment 5. Conduct Experiment handle_weigh->handle_experiment dispose_segregate 6. Segregate Waste handle_experiment->dispose_segregate post_decontaminate 9. Decontaminate Workspace handle_experiment->post_decontaminate dispose_store 7. Store Waste dispose_segregate->dispose_store dispose_request 8. Request Disposal dispose_store->dispose_request post_doff 10. Doff PPE post_decontaminate->post_doff post_wash 11. Wash Hands post_doff->post_wash

Caption: Workflow for handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2-dimethyl-2H-chromene
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,2-dimethyl-2H-chromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.